This compound is formed in the liver when quetiapine is processed by cytochrome P450 3A4 (CYP3A4) [1]. Unlike many drug metabolites, this compound is not inactive; it is a potent pharmacologic agent in its own right [2] [1].
The following diagram illustrates the metabolic relationship between quetiapine and this compound, and their primary molecular targets:
Metabolic pathway and key targets of quetiapine and this compound.
The distinct therapeutic roles of quetiapine and its metabolite arise from their differing affinities for various neurotransmitter receptors. The table below summarizes the receptor binding affinities (Ki in nM) for both compounds; a lower Ki value indicates a higher affinity for the receptor [2] [1].
| Receptor Target | Quetiapine (Ki, nM) | This compound's Putative Action(s) |
|---|---|---|
| Norepinephrine Transporter (NET) | Not significant | Potent inhibitor [2] [1] |
| Serotonin 5-HT1A | 390 | Partial agonist [2] [1] |
| Histamine H1 | 6.9 | Antagonist |
| Alpha-1 Adrenergic | 22 | Antagonist |
| Dopamine D2 | 380 | Antagonist |
| Serotonin 5-HT2A | 640 | Antagonist |
| Muscarinic M1 | 37 | Antagonist |
The unique receptor profile of this compound is central to several proposed mechanisms for quetiapine's efficacy, particularly in depressive and bipolar disorders.
Mechanism 1: Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) Action: this compound's potent inhibition of the norepinephrine transporter (NET) increases synaptic levels of norepinephrine [2] [1]. Its action as a partial agonist at the 5-HT1A receptor enhances serotonin-mediated neurotransmission, which is linked to antidepressant and anxiolytic effects [2] [3] [1].
Mechanism 2: Dopamine and Serotonin Pathway Modulation for Antipsychotic Action: Quetiapine's efficacy in schizophrenia and mania is primarily attributed to its transient antagonism of dopamine D2 receptors in the mesolimbic pathway and potent antagonism of serotonin 5-HT2A receptors [2] [3] [1]. The "kiss and run" hypothesis proposes that quetiapine rapidly binds to and dissociates from the D2 receptor, providing sufficient antipsychotic effect with a lower risk of motor side effects [2].
Mechanism 3: Broader Molecular and Cellular Effects: Beyond receptor-level interactions, quetiapine may work through novel pathways. One study found that chronic quetiapine administration in mice significantly downregulated p21 (Cdkn1a) and other genes involved in cell cycle and fate control in the frontal cortex, an effect not seen with the typical antipsychotic haloperidol [4]. This suggests quetiapine may have unique effects on cellular resilience and plasticity.
Key experimental findings that established this compound's role include in vitro binding assays and behavioral models.
In Vitro Receptor Binding and Transporter Inhibition Assays: Jensen et al. (2008) demonstrated this compound's high affinity for NET and 5-HT1A receptors through competitive binding experiments [2]. Cells expressing human NET were used to determine this compound's inhibition constant, while radioligand binding assays with [³H]8-OH-DPAT quantified its action at the 5-HT1A receptor [2].
In Vivo Behavioral Models for Antidepressant Efficacy: The forced swim test and tail suspension test in rodents are used to screen for antidepressant activity. Administration of this compound, but not quetiapine, produced antidepressant-like effects in these models comparable to established antidepressants, and these effects were blocked by specific 5-HT1A receptor antagonists [2].
Gene Expression Analysis Workflow: To investigate novel mechanisms, a 2013 study conducted a microarray analysis [4]. The experimental workflow is summarized below:
Experimental workflow for identifying quetiapine-specific gene expression changes.
The case of quetiapine and this compound highlights that a drug's metabolite can be responsible for a significant portion of its therapeutic profile. This underscores the importance of thorough metabolite pharmacology in drug development, as a metabolite can sometimes be developed as a standalone drug candidate. Furthermore, understanding the distinct receptor contributions of the parent drug and its metabolite can help in predicting efficacy, side effects, and potential drug-drug interactions.
Norquetiapine (N-desalkylquetiapine) is a major active metabolite of the antipsychotic drug quetiapine [1] [2] [3]. It is known to have a distinct receptor binding profile that contributes significantly to the therapeutic effects of its parent drug, particularly in mood disorders [4] [2].
The table below summarizes the key documented mechanisms of action for this compound. It is important to note that the search results did not provide a complete set of quantitative binding affinity data (e.g., Ki values).
| Pharmacological Target | Action of this compound | Postulated Therapeutic Effect |
|---|---|---|
| Norepinephrine Transporter (NET) | Strong inhibition [4] [2] | Antidepressant and anxiolytic effects [4] [2] |
| Serotonin 5-HT1A Receptor | Partial agonist [4] [2] | Antidepressant and anxiolytic effects [4] [2] |
| Serotonin 5-HT2A Receptor | Antagonist [1] | Contributes to antipsychotic efficacy [1] |
| Dopamine D2 Receptor | Antagonist [1] | Contributes to antipsychotic efficacy [1] |
| Other Receptors (e.g., H1, α1/α2) | Antagonist [1] [5] | Sedative and cardiovascular side effects [1] [2] |
This receptor profile suggests that this compound's inhibition of the norepinephrine transporter and its partial agonism at the 5-HT1A receptor are key mechanisms behind its efficacy as an adjunctive treatment for Major Depressive Disorder (MDD) [4] [2].
While specific, step-by-step protocols for studying this compound were not detailed, the search results point to several established preclinical models and analytical methods used to investigate its effects.
The following diagram outlines a generalized experimental workflow for studying this compound's neuropharmacological effects, synthesized from these methodologies.
The current information reveals several areas where data is lacking for a complete profile:
To build a complete technical guide, I suggest you:
| Mechanism of Action | Biological Effect | Proposed Therapeutic Outcome |
|---|---|---|
| Norepinephrine Transporter (NET) Inhibition [1] [2] | Potently blocks NET, increasing synaptic norepinephrine levels. | Antidepressant and psychostimulant effects; improved energy and motivation. |
| Serotonin 5-HT1A Receptor Partial Agonism [1] [2] [3] | Activates 5-HT1A receptors, a target of other antidepressant/anxiolytic drugs. | Antidepressant and anxiolytic effects; potential enhancement of dopamine and serotonin release in the prefrontal cortex. |
| 5-HT2C Receptor Antagonism [2] | Blocks 5-HT2C receptors, which normally have an inhibitory effect on dopamine and norepinephrine release. | Disinhibition of dopamine and norepinephrine release in brain regions critical for mood and motivation. |
| 5-HT2A Receptor Antagonism (shared with parent drug quetiapine) [1] | Blocks 5-HT2A receptors. | Contributes to antidepressant effect and mitigates the risk of insomnia and anxiety sometimes caused by NET inhibition. |
| α2-Adrenergic Receptor Antagonism (shared with parent drug quetiapine) [1] | Blocks presynaptic α2-adrenergic auto- and heteroreceptors. | Further increases the release of both norepinephrine and dopamine in the prefrontal cortex. |
The following experimental approaches are key to elucidating this compound's complex mechanisms, as reflected in the research.
This computational method predicts a drug's multi-target mechanisms and is a cornerstone of modern pharmacological research [4] [5].
Network pharmacology and molecular docking workflow for multi-target drug analysis
Key Steps:
These experiments directly measure this compound's interaction with specific receptors and transporters.
This compound's antidepressant action arises from its combined effects on multiple signaling pathways, as identified through network pharmacology and experimental studies [4] [1] [2].
This compound's integrated mechanism of antidepressant action
The combined actions on the monoamine systems ultimately activate critical downstream signaling pathways. Research suggests that this compound (via its parent compound quetiapine) may exert its effects by modulating the MAPK and PI3K/AKT insulin signaling pathways, potentially through core targets like BDNF, INS, and EGFR [4]. These pathways are crucial for neuronal survival, synaptic plasticity, and cellular resilience, whose impairment is strongly implicated in depression [4] [2].
The table below summarizes the available quantitative and qualitative data on norquetiapine's receptor binding, synthesized from the search results. A key source uses a semiquantitative system where the number of plus signs (+) corresponds to binding affinity ranges [1].
| Receptor / Transporter | Binding Affinity / Activity (vs. Quetiapine) | Putative Functional Role |
|---|---|---|
| Norepinephrine Transporter (NET) | Strong inhibition [1]. Active metabolite with distinct NET binding profile [1]. | Contributes to antidepressant effects [2]. |
| Serotonin 5-HT1A | Partial agonist activity [1]. | Implicated in antidepressant and anxiolytic effects [2]. |
| Histamine H1 | +++ (Strong affinity, Ki 1-10 nM) [1]. |
Associated with sedative effects and weight gain. |
| Alpha-1 Adrenergic | ++ (Moderate affinity, Ki 10-100 nM) [1]. |
Linked to orthostatic hypotension and dizziness. |
| Alpha-2 Adrenergic | ++ (Moderate affinity, Ki 10-100 nM) [1]. Antagonist [3]. |
May contribute to antidepressant effects. |
| Serotonin 5-HT2A | + (Weak affinity, Ki 100-1000 nM) [1]. Antagonist [3]. |
Linked to low extrapyramidal side effect risk. |
| Serotonin 5-HT2C | + (Weak affinity, Ki 100-1000 nM) [1]. |
Potential role in metabolic side effects. |
| Dopamine D2 | + (Weak affinity, Ki 100-1000 nM) [1]. Antagonist [3]. |
Low striatal D2 occupancy explains low EPS risk [4] [5]. |
| Muscarinic M1 | Data not fully specified in results; parent drug quetiapine has weak antimuscarinic activity. | Lower anticholinergic burden than some other antipsychotics. |
The binding profile data is typically generated through standardized in vitro assays. Here are the methodologies for key findings:
Receptor Binding Assays (General Protocol): Data is often sourced from databases like the NIMH Psychoactive Drug Screening Program (PDSP) [6] [7]. The core protocol involves:
Norepinephrine Transporter (NET) Inhibition:
[3H]-Nisoxetine) in the presence of this compound. The concentration that inhibits 50% of uptake (IC50) is determined and converted to a Ki value.D2 Receptor Occupancy (PET Study):
[18F]fallypride Positron Emission Tomography (PET) scan. The binding potential (BP) is calculated in striatal and extrastriatal regions. Occupancy is calculated as the percentage reduction in BP in treated patients compared to controls.A computational biology study used network pharmacology to elucidate how quetiapine (via its targets, including this compound's actions) bidirectionally regulates bipolar depression and mania [3]. The workflow and key findings are summarized in the diagram below.
Network pharmacology workflow for identifying quetiapine's mechanisms [3].
The study concluded that the therapeutic effects are likely mediated by the modulation of several key signaling pathways [3]. The core pathways and their relationships are visualized below.
Core signaling pathways targeted by quetiapine/norquetiapine [3].
This compound (also known as N-desalkylquetiapine) is the principal active metabolite of the atypical antipsychotic drug quetiapine. This metabolite has garnered significant attention in psychiatric pharmacology due to its unique receptor binding profile and potential contribution to the overall therapeutic effects of quetiapine, particularly in the treatment of depressive symptoms. Unlike many other antipsychotic metabolites that are largely inactive, this compound possesses distinct pharmacological activities that complement and in some cases enhance the parent drug's clinical effects. Understanding the pharmacokinetic properties of this compound is therefore essential for optimizing quetiapine therapy across various psychiatric indications including schizophrenia, bipolar disorder, and major depressive disorder.
The clinical significance of this compound extends beyond merely being an active metabolite to being a key mediator of quetiapine's antidepressant effects. Research indicates that while quetiapine itself primarily acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors, this compound exhibits additional mechanisms including norepinephrine reuptake inhibition and partial agonism at 5-HT₁A receptors. This multifaceted pharmacology positions this compound as a crucial component in understanding the complete clinical profile of quetiapine therapy, particularly for mood disorders where these additional mechanisms may confer specific benefits not achievable through the parent compound alone.
The formation of this compound from quetiapine follows a well-characterized metabolic pathway primarily mediated by hepatic enzyme systems. Quetiapine undergoes extensive hepatic metabolism via cytochrome P450 enzymes, with CYP3A4 serving as the primary isoform responsible for the conversion to this compound. The metabolic transformation involves oxidative N-dealkylation, resulting in the removal of the ethanol-piperazinyl side chain and formation of the active metabolite. This metabolic pathway is quantitatively significant, with this compound representing a major circulating metabolite in plasma following quetiapine administration.
Additional metabolic pathways contribute to the overall disposition of both quetiapine and this compound. Sulfoxidation represents another important metabolic route, producing inactive metabolites that are subsequently eliminated. Furthermore, research indicates that CYP2D6 plays a role in the metabolism of this compound itself, specifically in the formation of secondary metabolites including 7-hydroxy-N-desalkylquetiapine. The involvement of multiple metabolic enzymes creates the potential for significant drug-drug interactions and interindividual variability in this compound exposure, which must be considered in clinical practice and drug development.
The following diagram illustrates the complete metabolic pathway of quetiapine, highlighting the formation of this compound and other significant metabolites:
Figure 1: Metabolic Pathway of Quetiapine to this compound and Other Metabolites
Several physiological and pharmacological factors significantly impact the formation and accumulation of this compound:
CYP3A4 activity: As the primary enzyme responsible for this compound formation, factors affecting CYP3A4 activity directly influence this compound levels. Potent CYP3A4 inhibitors such as ketoconazole can reduce the formation of this compound by up to 93%, while CYP3A4 inducers like phenytoin can increase its formation clearance approximately fourfold. [1] [2]
Age-related changes: Elderly patients demonstrate reduced clearance of quetiapine, which may alter the relative exposure to this compound. Population pharmacokinetic analyses have indicated that oral clearance of quetiapine declines with age, potentially leading to differential accumulation of the metabolite compared to younger patients. [2] [3] [4]
Hepatic function: While specific studies in hepatically impaired patients are limited, the central role of hepatic metabolism in this compound formation suggests that significant liver impairment would alter the pharmacokinetics of both quetiapine and its active metabolite. Research indicates that quetiapine clearance was reduced in 2 of 8 patients with hepatic dysfunction. [2]
Genetic polymorphisms: Although not extensively studied, genetic variations in CYP3A4 and CYP2D6 enzymes may contribute to interindividual variability in this compound exposure, potentially explaining some of the differential treatment responses observed clinically.
The pharmacokinetic profile of this compound differs in several important aspects from the parent compound, influencing both the timing and nature of its pharmacological effects. The table below summarizes the key pharmacokinetic parameters of this compound based on current available data:
Table 1: Pharmacokinetic Parameters of this compound and Quetiapine
| Parameter | This compound | Quetiapine | Notes |
|---|---|---|---|
| Formation | Via CYP3A4-mediated N-dealkylation | Parent compound | CYP2D6 further metabolizes this compound [5] |
| Tmax (h) | Not well characterized | 1-2 (IR); 3-6 (XR) | This compound peaks after parent compound [2] [4] |
| Protein Binding | Not quantified | 83% | This compound likely has different binding characteristics [2] |
| Relative Plasma Exposure | 2-12% of parent compound | 100% (reference) | Circulates at substantially lower concentrations [2] |
| Pharmacological Activity | NET inhibition, 5-HT₁A partial agonism | D₂/5-HT₂A antagonism | Complementary mechanisms [4] |
| Elimination Pathways | Hepatic metabolism | Primarily hepatic (73% urine, 21% feces) | Similar elimination patterns [2] |
| Half-life | Not precisely determined | 6-7 hours (IR) | This compound kinetics influenced by formation rate [2] [5] |
Beyond the basic parameters outlined in the table, several important pharmacokinetic characteristics deserve emphasis:
Linear kinetics: Both quetiapine and consequently this compound demonstrate linear pharmacokinetics within the clinical dosing range, meaning that increases in dose produce proportional increases in plasma concentrations. This predictability simplifies dose adjustment in clinical practice. [2]
Food effects: The administration of quetiapine with food has modest effects on the parent drug's absorption, increasing Cmax by approximately 25% and AUC by 15%. While the specific effect on this compound formation hasn't been quantified, it would be expected to follow similar patterns. [5]
Formulation differences: Extended-release formulations of quetiapine significantly alter the absorption profile, with median Tmax values of 3-6 hours compared to 1-2 hours for immediate-release formulations. This delayed absorption necessarily impacts the timing of this compound formation and subsequent exposure. [4]
The investigation of this compound pharmacokinetics has primarily employed population pharmacokinetic (PopPK) modeling approaches, which allow for the characterization of drug disposition while accounting for interindividual variability. These studies typically utilize nonlinear mixed-effects modeling to identify significant covariates that influence pharmacokinetic parameters. The standard protocol involves collecting sparse plasma samples from clinical trial participants, measuring both quetiapine and this compound concentrations using validated analytical methods, and developing structural models that describe the formation and elimination of the metabolite. [1] [3] [4]
Recent PopPK analyses have consistently supported a one-compartment model with first-order absorption and elimination for quetiapine, with linked models describing this compound formation and disposition. These models have been instrumental in identifying clinically important covariates such as the effects of age, hepatic function, and concomitant medications on this compound exposure. The typical model-building process involves developing a base structural model, implementing a statistical model to account for interindividual and residual variability, and finally conducting covariate analysis to identify patient factors that significantly influence pharmacokinetic parameters. [3] [4]
Accurate quantification of this compound in biological matrices requires sophisticated analytical techniques, with liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) representing the current gold standard. Typical experimental protocols involve:
Sample collection: Plasma samples are collected at scheduled time points following quetiapine administration, typically using EDTA as an anticoagulant. Samples are stored frozen until analysis to maintain stability.
Sample preparation: Protein precipitation using organic solvents such as acetonitrile or methanol is commonly employed, followed by centrifugation and dilution of the supernatant. More selective techniques like liquid-liquid extraction or solid-phase extraction may be used to enhance sensitivity.
Chromatographic separation: Reverse-phase chromatography with C18 columns provides effective separation of this compound from quetiapine and potentially interfering matrix components. Mobile phases typically consist of water and organic modifiers with volatile buffers.
Mass spectrometric detection: Multiple reaction monitoring (MRM) transitions are established for this compound and stable isotope-labeled internal standards, providing the specificity and sensitivity required for accurate quantification in the ng/mL range.
Method validation follows established regulatory guidelines, demonstrating selectivity, sensitivity, linearity, accuracy, precision, and stability under various conditions. The lower limit of quantification for this compound typically falls in the low ng/mL range, adequate for characterizing its pharmacokinetic profile following therapeutic quetiapine doses.
This compound contributes significantly to the overall clinical profile of quetiapine through its distinct pharmacodynamic effects. While quetiapine primarily acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors, this compound exhibits potent norepinephrine reuptake inhibition and partial agonism at 5-HT₁A receptors. These additional mechanisms are believed to underlie quetiapine's efficacy in depressive disorders, with this compound serving as a key mediator of these antidepressant effects. The complementary pharmacological profiles create in essence a combination therapy within a single drug administration. [4]
Exposure-response relationships have been established for quetiapine, with identified therapeutic ranges for specific indications. Research has demonstrated EC₅₀ values of approximately 83 ng/mL for the Brief Psychiatric Rating Scale and 583 ng/mL for dopamine D₂ receptor occupancy. While specific therapeutic ranges for this compound have not been definitively established, its contribution to the overall clinical effect is recognized, particularly for depressive symptoms in bipolar disorder and as adjunctive treatment in major depressive disorder. [1]
Table 2: Clinical Considerations for this compound Formation and Exposure
| Clinical Scenario | Impact on this compound | Clinical Management |
|---|---|---|
| CYP3A4 Inhibition (e.g., ketoconazole) | Reduced formation (~93% reduction) | Quetiapine dose reduction required; monitor efficacy [1] |
| CYP3A4 Induction (e.g., carbamazepine) | Increased formation and clearance | Quetiapine dose increase likely needed; TDM recommended [1] |
| Hepatic Impairment | Altered metabolism, potential accumulation | Lower starting doses; cautious titration [2] |
| Elderly Patients | Reduced clearance, increased exposure | Start low, go slow; 25-50% lower initial doses [3] |
| Extended-Release Formulation | Smoother concentration-time profile | Improved tolerability; once-daily dosing [6] [4] |
The safety profile of quetiapine therapy reflects the combined effects of both parent drug and this compound. While specific adverse effects directly attributable to this compound are difficult to delineate, its pharmacological profile suggests potential contributions to certain side effects:
Noradrenergic effects: Through its norepinephrine reuptake inhibition, this compound may contribute to side effects such as tachycardia and increased alertness, potentially counteracting some of the sedative effects of the parent compound.
Serotonergic effects: The 5-HT₁A partial agonist activity may influence mood, anxiety, and potentially nausea, though these effects are generally considered therapeutic rather than adverse.
Metabolic effects: Both quetiapine and this compound have been associated with metabolic disturbances including weight gain, dyslipidemia, and hyperglycemia, though the specific contribution of the metabolite remains unclear.
The complex interplay between quetiapine and this compound underscores the importance of considering both entities when evaluating the overall benefit-risk profile of quetiapine therapy. Therapeutic drug monitoring, though primarily focused on the parent drug, should be interpreted with recognition of this compound's contribution to both efficacy and safety.
This compound represents a clinically significant active metabolite that contributes meaningfully to the overall pharmacological profile of quetiapine. Its unique receptor binding profile, particularly norepinephrine reuptake inhibition and 5-HT₁A partial agonism, complements the parent drug's activity and likely underlies quetiapine's efficacy in depressive disorders. The pharmacokinetics of this compound are characterized by formation-rate limited disposition, with CYP3A4 playing the primary role in its biosynthesis and multiple factors influencing interindividual exposure.
Several important research gaps remain regarding this compound pharmacokinetics. Further population pharmacokinetic studies specifically designed to characterize this compound in special populations such as pediatrics, geriatrics, and hepatically impaired patients are needed. Additionally, more precise quantification of the exposure-response relationship for this compound alone and in combination with quetiapine would facilitate better dose optimization. The development of controlled-release formulations specifically designed to optimize the ratio of parent drug to metabolite represents another promising research direction. Finally, the potential for drug interactions at the level of this compound formation and elimination warrants further systematic investigation to guide clinical practice.
Quetiapine is known to efficiently cross the blood-brain barrier to exert its effects in the central nervous system. The table below summarizes its key pharmacokinetic and BBB-related properties:
| Property | Description / Value |
|---|---|
| BBB Penetration | Efficiently crosses the BBB [1] [2] |
| Absorption & Tmax | Rapidly absorbed after oral administration; peak plasma concentration (Tmax) in 1 to 2 hours [3] [2] |
| Protein Binding | Approximately 83% [3] [2] |
| Apparent Volume of Distribution | About 10 ± 4 L/kg, indicating extensive distribution in body tissues [2] |
| Half-Life | Mean terminal half-life of approximately 6-7 hours [3] [2] |
| Primary Metabolism Route | Predominantly hepatic, mainly by Cytochrome P450 3A4 (CYP3A4) [3] [2] |
| Active Metabolite | Norquetiapine (circulates at much lower concentrations than parent drug) [3] |
While the search results confirm that this compound is an active metabolite of quetiapine, detailed data on its specific brain distribution and permeability are not provided in the available sources.
Beyond simply crossing the BBB, quetiapine has been found in preclinical studies to have a protective effect on the barrier's integrity, especially under injury conditions.
The following diagram illustrates the proposed mechanisms by which quetiapine protects the BBB, based on findings from a traumatic brain injury (TBI) study [4] [5]:
Proposed mechanisms of quetiapine's BBB-protective action [4] [5].
The primary evidence for quetiapine's BBB protection comes from a 2018 study titled "Quetiapine protects the blood-brain barrier in traumatic brain injury" [4] [5]. The key methodologies are outlined below:
| Experimental Level | Approach/Method | Key Details |
|---|
| In Silico (Computer Modeling) | Molecular Docking | Software: AutoDock Vina. Target: Matrix Metalloproteinase-9 (MMP-9). Finding: Quetiapine showed a thermodynamically favorable binding to MMP-9, suggesting a direct inhibitory mechanism [4] [5]. | | In Vitro (Cellular Models) | Cell Culture | Cells: Rat Brain Microvascular Endothelial Cells (BMECs) and Human BMECs. Intervention: Pretreatment with 20 μM Quetiapine for 1 hour, followed by an inflammatory activator (chitosan, 20 μg/mL for 2 hours) [4] [5]. | | | Immunofluorescence | Target Proteins: Tight junction protein ZO-1 and adherens junction protein β-catenin. Finding: Quetiapine-treated cells showed retained junctional integrity compared to the inflammatory control group [4] [5]. | | | Transendothelial Electrical Resistance (TEER) | Method: Measured across a human BMEC monolayer. Finding: Quetiapine significantly attenuated the chitosan-induced decrease in TEER, indicating reduced monolayer hyperpermeability (p < 0.05) [4] [5]. | | In Vivo (Animal Models) | Animal Model | Mice: C57BL/6 mice (n=5/group). Injury: Traumatic Brain Injury (TBI) induced by a controlled cortical impactor [4] [5]. | | | Treatment | Dose: 10 mg/kg Quetiapine administered intravenously 10 minutes post-TBI [4] [5]. | | | BBB Permeability Assay | Method: Measured the difference in fluorescence intensity (ΔI) between intravascular space and brain interstitium. Finding: A significant decrease in BBB hyperpermeability in the quetiapine-treated TBI group compared to the untreated TBI group (p < 0.05) [4] [5]. | | | MMP-9 Activity Assay | Method: Performed on brain tissue ex vivo. Finding: Significantly reduced MMP-9 activity in the quetiapine-treated group compared to the TBI control group (p < 0.05) [4] [5]. |
The finding that quetiapine itself can protect the BBB introduces a valuable secondary pharmacological action, especially relevant for conditions like TBI where barrier integrity is compromised [4]. For the development of new therapeutics, the case of this compound highlights the critical importance of fully characterizing active metabolites, as they can possess unique pharmacological profiles and contribute to the overall efficacy of a drug.
HCN channels are voltage-gated ion channels that play crucial roles in regulating neuronal excitability and cardiac pacemaker activity. These channels are unique among voltage-gated channels in that they activate upon membrane hyperpolarization rather than depolarization. The four known isoforms (HCN1-4) are expressed throughout the central nervous system and cardiac tissue, where they contribute to a variety of physiological functions:
HCN channels generate the hyperpolarization-activated current (Ih), a mixed Na+/K+ current that depolarizes cells toward action potential threshold. The dysregulation of HCN channel function has been implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, major depressive disorder, and schizophrenia, making them attractive targets for therapeutic intervention [1] [2].
This compound (N-desalkylquetiapine) is the primary active metabolite of the atypical antipsychotic quetiapine. While quetiapine itself is widely prescribed for schizophrenia, bipolar disorder, and major depressive disorder, its metabolite this compound exhibits distinct pharmacological activities that contribute to its therapeutic effects. Unlike the parent compound, this compound demonstrates potent norepinephrine reuptake inhibition and has been implicated in the antidepressant efficacy of quetiapine therapy [1] [3].
Recent investigations have revealed that this compound also functions as a modulator of HCN channels, providing a novel mechanism that may contribute to its therapeutic effects in mood disorders. This activity is not shared by quetiapine or its other major metabolite, 7-hydroxyquetiapine, indicating the structural specificity of this interaction [1].
The inhibition of HCN channels by this compound was initially identified through systematic electrophysiological screening of quetiapine and its metabolites. Using two-electrode voltage clamp (TEVC) recordings from Xenopus laevis oocytes expressing mouse HCN1 channels, researchers demonstrated that this compound, but not quetiapine or 7-hydroxyquetiapine, produces a concentration-dependent inhibition of HCN1 currents [1].
This discovery was significant because it identified a previously unknown molecular target that may contribute to the therapeutic mechanisms of quetiapine in treating depression and other mood disorders. The isoform-specific effects of this compound—with potent inhibition of HCN1, moderate effects on HCN4, and no effect on HCN2—suggest potential for selective modulation of neuronal circuits involved in mood regulation [1].
Table 1: Quantitative Parameters of this compound-Mediated HCN Channel Inhibition
| Parameter | HCN1 | HCN4 | HCN2 |
|---|---|---|---|
| IC₅₀ Value | 13.9 ± 0.8 μM | Reduced efficacy compared to HCN1 | No effect |
| Voltage Shift of V₁/₂ | Concentration-dependent hyperpolarizing shift | Not reported | Not applicable |
| Effect on Activation Kinetics | Slowed channel opening | Not reported | Not applicable |
| Effect on Deactivation Kinetics | No change | Not reported | Not applicable |
| State Dependence | Preferentially inhibits from closed state | Not reported | Not reported |
The quantitative characterization of this compound's effects reveals a distinct pharmacological profile compared to other known HCN channel inhibitors. The IC₅₀ of 13.9 ± 0.8 μM for HCN1 places this compound in the medium-potency range among HCN channel blockers, with its particular significance deriving from its status as an active metabolite of an already clinically approved therapeutic agent [1].
This compound modulates HCN channel function through several distinct electrophysiological mechanisms:
Voltage-dependent inhibition: this compound induces a concentration-dependent hyperpolarizing shift in the voltage-dependence of HCN1 channel activation, meaning channels require stronger hyperpolarization to open. This shift in the voltage activation curve effectively reduces channel opening across physiologically relevant membrane potentials [1].
Kinetic modulation: The compound significantly slows the activation kinetics of HCN1 channels without affecting deactivation kinetics. This selective effect on channel opening but not closing suggests a state-dependent interaction with specific conformational states of the channel during the gating cycle [1].
State-dependent binding: Inhibition primarily occurs from the closed state of the channel, indicating that this compound likely stabilizes closed channel conformations or interferes with the transition to open states. This mechanism differs from pore blockers that physically obstruct ion conduction pathways [1].
Non-pore blocking mechanism: The inhibition by this compound is not sensitive to external potassium concentration, suggesting it does not act as a classical pore blocker that competes with potassium ions for binding within the selectivity filter [1].
While the exact structural binding site of this compound on HCN channels has not been definitively mapped, insights can be gleaned from studies of other HCN channel inhibitors:
Potential binding locations: Research on other HCN channel blockers suggests several potential binding regions, including the intracellular vestibule of the pore domain and interfaces between voltage-sensing and pore domains [2].
Ivabradine binding pocket: Recent cryo-EM structures of HCN1 in complex with ivabradine reveal a novel drug-binding pocket between the S4 helix of the voltage sensor, the S1 helix, and the HCN domain. This site is distinct from the central pore cavity and represents a potential allosteric modulation site [4].
Conserved interaction residues: Key residues implicated in ivabradine binding include F143 on S1 (which forms π-stacking interactions), and D140, W281, F285, and Y289 that contribute hydrophobic and van der Waals interactions. The conservation of many of these residues across HCN isoforms may explain this compound's effects on multiple channel types [4].
Table 2: Comparison of HCN Channel Inhibitor Mechanisms
| Characteristic | This compound | Ivabradine | ZD7288 |
|---|---|---|---|
| Primary Binding Site | Not fully characterized | S4-S1-HCN domain interface | Pore cavity/inner vestibule |
| State Dependence | Closed state | Open state (trapped in closed state) | Use-dependent |
| Effect on Voltage Dependence | Hyperpolarizing shift | Hyperpolarizing shift | Hyperpolarizing shift |
| Isoform Selectivity | HCN1 > HCN4 > HCN2 | Non-selective (HCN1-HCN4) | Non-selective |
| Clinical Status | Active metabolite | FDA-approved for angina | Research compound |
The primary methodology used to characterize this compound's effects on HCN channels involves two-electrode voltage clamp (TEVC) recording from Xenopus laevis oocytes. The step-by-step protocol includes:
Channel Expression:
Electrophysiological Recording:
Drug Application:
The following analytical approaches are essential for quantifying this compound's effects:
The experimental workflow for investigating this compound's effects on HCN channels can be visualized as follows:
Figure 1: Experimental workflow for studying this compound-HCN channel interactions using Xenopus oocyte expression and electrophysiology.
The inhibition of HCN channels by this compound has significant implications for neuronal excitability and synaptic integration:
In the ventral tegmental area (VTA), a key region involved in reward and motivation, HCN channels regulate the firing patterns of dopamine neurons. Increased Ih current in VTA dopamine neurons has been observed in animal models of depression, and inhibition of HCN channels in this region produces antidepressant-like effects [5]. This compound-mediated HCN inhibition may therefore contribute to its efficacy in treating depressive disorders.
The HCN channel inhibitory activity of this compound provides a novel mechanistic basis for understanding its therapeutic effects:
The isoform selectivity of this compound (HCN1 > HCN4 > HCN2) may offer therapeutic advantages, as HCN1 is predominantly expressed in the nervous system while HCN4 is the primary isoform in cardiac pacemaker cells. This selectivity profile potentially allows for neurological effects with reduced cardiac side effects compared to non-selective HCN blockers [1].
Table 3: HCN Channel-Targeting Therapeutic Strategies
| Therapeutic Approach | Molecular Target | Developmental Stage | Key Characteristics |
|---|---|---|---|
| This compound | HCN1 > HCN4 | Active metabolite of approved drug | Additional mechanisms (NET inhibition, receptor antagonism) |
| Ivabradine | HCN4 (cardiac) | FDA-approved for angina | Poor blood-brain barrier penetration |
| Cilobradine analogs | HCN channels | Preclinical development | Designed for improved brain penetration |
| ZD7288 | All HCN isoforms | Research tool | Pro-emetic effects limit therapeutic utility |
Recent drug development efforts have focused on creating brain-penetrant HCN inhibitors with improved therapeutic profiles. Novel compounds such as MS7710 and MS7712 demonstrate superior brain/plasma concentration ratios and potent inhibition of VTA dopamine neuron firing, with promising antidepressant efficacy in animal models [5]. These developments highlight the continued interest in HCN channels as therapeutic targets for neuropsychiatric disorders.
This compound represents a clinically relevant HCN channel inhibitor that emerges as an active metabolite of an established therapeutic agent. Its mechanism of action involves concentration-dependent hyperpolarizing shifts in HCN1 activation voltage dependence and slowed activation kinetics, preferentially inhibiting closed channels without pore blockade. The isoform selectivity profile (HCN1 > HCN4 > HCN2) may offer therapeutic advantages for neurological disorders while minimizing cardiac effects.
Future research should focus on precisely mapping the binding site of this compound on HCN channels through structural approaches, developing analogs with improved potency and selectivity, and understanding the circuit-level effects of HCN inhibition in disease-relevant neural networks. The dual mechanisms of this compound—combining HCN channel inhibition with norepinephrine reuptake blockade and receptor interactions—represent a promising polypharmacological approach for treating complex neuropsychiatric conditions.
Norquetiapine is the principal active metabolite of the atypical antipsychotic quetiapine, which is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Unlike the parent drug, this compound exhibits a distinct pharmacological profile characterized by potent norepinephrine reuptake inhibition and partial 5-HT1A receptor agonism, which is believed to mediate quetiapine's antidepressant effects [1] [2]. The monitoring of this compound concentrations in biological matrices has become increasingly important for optimizing therapeutic outcomes and understanding the pharmacokinetic-pharmacodynamic relationships of quetiapine therapy.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the analytical method of choice for quantifying this compound in biological samples due to its superior sensitivity, specificity, and ability to simultaneously determine both the parent drug and its metabolites. This application note provides a comprehensive collection of validated LC-MS/MS methods for the quantification of this compound in various biological matrices, including detailed protocols, method validation data, and practical applications for researchers and clinical scientists working in psychopharmacology and therapeutic drug monitoring.
Various research groups have developed and validated LC-MS/MS methods for the simultaneous quantification of quetiapine and its active metabolite this compound in different biological matrices. The following table summarizes the key characteristics of these analytical methods, highlighting the sample preparation techniques, chromatographic conditions, and achieved sensitivity:
Table 1: Comparison of LC-MS/MS methods for quantification of quetiapine and this compound
| Method Characteristic | Peddio et al. (2014) [1] | Zhou et al. (2013) [2] [3] | Doleman et al. (2020) [4] | Huang et al. (2021) [5] |
|---|---|---|---|---|
| Matrix | Microsomal matrix | Human plasma | Human whole blood (DBS) | Human plasma |
| Extraction Technique | Protein precipitation | Liquid-liquid extraction (MTBE) | Dried blood spot extraction | Liquid-liquid extraction (MTBE) |
| LC Column | Reversed phase | Sunfire C18 (50×2.1 mm, 5μm) | Phenyl-hexyl | - |
| Mobile Phase | Gradient elution | Isocratic | Isocratic | - |
| Ionization Mode | ESI+ | ESI+ | ESI+ | nano-ESI+ |
| LLOQ (this compound) | 1.0 ng/mL | 0.6 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Linear Range (this compound) | 1.0–200.0 ng/mL | 0.6–600 ng/mL | 0.5–500 ng/mL | 3–120 ng/mL |
| Internal Standards | Clozapine | 13C6-quetiapine, d8-norquetiapine | Deuterated IS | 4-aminopyridine |
| Run Time | - | 4 min | - | 15 min |
The selection of an appropriate method depends on several factors, including the available biological matrix, required sensitivity, available equipment, and throughput requirements. Methods utilizing liquid-liquid extraction generally provide cleaner extracts and better sensitivity, while protein precipitation offers simplicity and rapid sample preparation [1] [2]. The dried blood spot (DBS) technique represents an innovative approach that minimizes sample volume requirements and simplifies storage and transportation, making it particularly valuable for pediatric studies or situations where limited sample volumes are available [4].
For the determination of quetiapine and this compound in human plasma, Zhou et al. developed a robust liquid-liquid extraction protocol that effectively minimizes matrix effects while providing high recovery rates [2]:
This method has demonstrated extraction efficiencies exceeding 85% for both quetiapine and this compound, with minimal matrix effects observed during validation [2].
Doleman et al. developed an innovative dried blood spot method for the determination of quetiapine, this compound, and quetiapine sulphoxide in human whole blood [4]:
The DBS method required modifications from standard procedures to achieve the desired sensitivity, including increased blood volume, larger punch size, and optimized extraction solvent composition [4].
Zhou et al. achieved optimal separation using isocratic elution on a Sunfire C18 column (50 × 2.1 mm, 5 μm) maintained at 40°C [2] [3]. The mobile phase consisted of 10 mM ammonium formate (pH 4.0) and acetonitrile (35:65, v/v) delivered at a flow rate of 0.3 mL/min. The autosampler temperature was maintained at 10°C, and the injection volume was 10 μL. Under these conditions, retention times were approximately 2.12 min for quetiapine and 2.24 min for this compound, with a total cycle time of 4.0 minutes, enabling high-throughput analysis.
In contrast, Peddio et al. utilized gradient elution for the separation of quetiapine and this compound from microsomal matrix [1]. The gradient program started with 10% mobile phase B (0.1% formic acid in acetonitrile) and 90% mobile phase A (0.1% formic acid in water), increasing to 90% B over 5 minutes, then returning to initial conditions for re-equilibration. This approach provided effective separation of the analytes from potentially interfering matrix components.
Electrospray ionization (ESI) in positive mode has been universally employed for the detection of quetiapine and this compound due to the basic nature of these compounds. Multiple reaction monitoring (MRM) transitions were optimized for each analyte and internal standard to achieve maximum sensitivity and specificity:
Table 2: Optimized MRM transitions for quetiapine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Quetiapine | 384.3 | 253.2 | ESI+ | [2] |
| 13C6-quetiapine (IS) | 390.3 | 259.2 | ESI+ | [2] |
| This compound | 296.3 | 210.1 | ESI+ | [2] |
| d8-Norquetiapine (IS) | 304.3 | 210.2 | ESI+ | [2] |
| Quetiapine sulfoxide | - | - | ESI+ | [4] |
The mass spectrometric parameters, including collision energy, declustering potential, and source temperature, should be optimized for each specific instrument to achieve optimal sensitivity. The use of stable isotope-labeled internal standards is strongly recommended to correct for variability in extraction efficiency, matrix effects, and ionization efficiency [2] [4].
Comprehensive validation of bioanalytical methods for the quantification of this compound follows established regulatory guidelines, with key parameters summarized below:
Table 3: Method validation parameters for this compound quantification in biological matrices
| Validation Parameter | Zhou et al. (Plasma) [2] | Doleman et al. (DBS) [4] | Peddio et al. (Microsomal) [1] |
|---|---|---|---|
| LLOQ | 0.6 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
| Linear Range | 0.6-600 ng/mL | 0.5-500 ng/mL | 1.0-200.0 ng/mL |
| Accuracy (%) | <108.8% | Within acceptance criteria | - |
| Precision (% RSD) | ≤11.1% | Within acceptance criteria | - |
| Extraction Recovery | >85% | - | - |
| Matrix Effects | Effectively compensated by IS | Matrix suppression observed for sulfoxide | - |
| Carry-over | Minimal | - | - |
The validation data demonstrate that all methods exhibited suitable sensitivity for the quantification of this compound in their respective matrices, with LLOQs sufficient for monitoring therapeutic concentrations. The precision and accuracy values met accepted criteria for bioanalytical method validation, with intra-day and inter-day precision generally below 15% RSD, and accuracy values within 85-115% of nominal concentrations [2] [4].
Method specificity was demonstrated in all studies through the analysis of blank matrices from at least six different sources, with no significant interfering peaks observed at the retention times of the analytes or internal standards. The use of MRM detection with characteristic mass transitions provided an additional layer of specificity, ensuring reliable identification and quantification of the target analises [2] [4].
Linearity was established over the concentration ranges outlined in Table 3, with correlation coefficients (r) typically exceeding 0.99 for calibration curves. Weighted least-squares regression (1/x or 1/x²) was employed to account for heteroscedasticity across the concentration range [1] [2].
Stability assessments conducted by Zhou et al. demonstrated that quetiapine and this compound remained stable in plasma through three freeze-thaw cycles, during short-term storage at room temperature for 24 hours, and following extended storage at -70°C for 30 days [2]. The DBS method also demonstrated stability of analytes on the collection cards for specified periods, facilitating sample transportation and storage [4].
The validated LC-MS/MS methods for this compound quantification have been successfully applied in various research and clinical contexts:
Pharmacokinetic Studies: Zhou et al. utilized their method to characterize the pharmacokinetic profiles of quetiapine and this compound in Chinese schizophrenic patients following oral administration, revealing important ethnic considerations in drug metabolism [2] [3].
Therapeutic Drug Monitoring: The high sensitivity and specificity of these methods enable accurate quantification of trough concentrations in patients receiving quetiapine therapy, facilitating individualized dosing regimens based on therapeutic ranges [1].
Drug Metabolism Studies: Peddio et al. applied their method to investigate quetiapine metabolism in human liver microsomes, providing insights into the enzymatic pathways responsible for this compound formation and subsequent metabolism [1].
Forensic Toxicology: The DBS method developed by Doleman et al. offers advantages for post-mortem analysis or situations where conventional blood collection is impractical, enabling simplified sample collection and storage [4].
Pharmacogenomic Research: The correlation between CYP450 polymorphisms and this compound exposure can be investigated using these sensitive methods, potentially identifying genetic determinants of treatment response [1] [5].
The following workflow diagram illustrates the complete process for sample preparation and analysis using the liquid-liquid extraction method:
Figure 1: Workflow for sample preparation and analysis of this compound in plasma using liquid-liquid extraction
Successful implementation of LC-MS/MS methods for this compound quantification requires attention to several potential challenges:
Matrix Effects: Evaluation of matrix effects using post-column infusion or post-extraction addition methods is essential. The use of stable isotope-labeled internal standards effectively compensates for suppression or enhancement of ionization [2] [4].
Carry-over: To minimize carry-over between injections, adequate wash solvents should be employed in the autosampler, and injection order should be randomized when possible.
Stability in Solution: Quetiapine and this compound may demonstrate instability in certain solutions. Freshly prepared standards and storage at appropriate temperatures are recommended [2].
Chromatographic Performance: Deterioration of chromatographic performance, evidenced by peak broadening or retention time shifts, may indicate column degradation, necessitating column replacement or regeneration [2].
DBS-Specific Considerations: For dried blood spot methods, factors including hematocrit effects, spot homogeneity, and punch location must be controlled to ensure accurate quantification [4].
The LC-MS/MS methods presented in this application note provide robust, sensitive, and specific approaches for the quantification of this compound in various biological matrices. The detailed protocols and validation data support the implementation of these methods in diverse settings, from clinical laboratories engaged in therapeutic drug monitoring to research institutions investigating the pharmacokinetics and metabolism of quetiapine. The continuing refinement of these methods, including the development of alternative sampling approaches such as dried blood spots, promises to further enhance the accessibility and application of this compound monitoring in both research and clinical practice.
This table consolidates the key validation parameters for the LC-MS/MS method as described by Peddio et al. (2014) [1].
| Parameter | Details for Quetiapine | Details for this compound |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein Precipitation [1] | Protein Precipitation [1] |
| Chromatography | Reversed-phase column with gradient elution [1] | Reversed-phase column with gradient elution [1] |
| Ionization & Detection | Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM) [1] | Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM) [1] |
| Internal Standard | Clozapine [1] | Clozapine [1] |
| Quantification Range | 2.3 - 452.9 nM (0.9 - 173.7 ng/mL) [1] | 2.7 - 543.0 nM (1.0 - 200.0 ng/mL) [1] |
| Linearity | Correlation coefficient (r) > 0.999 [1] | Correlation coefficient (r) > 0.991 [1] |
The following diagram outlines the general workflow for conducting an in vitro metabolism study using human liver microsomes, based on the methodology implied in the search results [1] [2].
The key steps involved in this workflow are:
Microsomal Incubation Preparation:
LC-MS/MS Analysis:
Data Acquisition and Quantification:
Recent research highlights advanced techniques that can provide deeper insights into drug metabolism:
When planning or adapting such a method, consider the following:
I hope this structured summary provides a solid foundation for your work. Should you require the specific MRM transitions or more detailed chromatographic conditions, you may need to access the full text of the primary research article.
This compound is a pharmacologically active metabolite of the antipsychotic drug quetiapine, with distinct therapeutic activities that contribute significantly to the overall clinical profile of the parent drug. As research has revealed, this compound exhibits potent inhibition of the norepinephrine transporter (NET) and acts as a partial agonist at 5-HT1A receptors, mechanisms that likely underlie its antidepressant and anxiolytic properties observed in clinical settings [1]. Unlike many other antipsychotic metabolites, this compound has been shown to have a unique pharmacological profile that differs substantially from the parent compound, making its separate quantification essential for understanding the complete pharmacological activity of quetiapine therapy.
The extraction and reliable quantification of this compound from biological matrices presents significant analytical challenges due to its presence in complex samples alongside the parent drug and other metabolites. Protein precipitation (PPT) has emerged as a fundamental sample preparation technique that offers simplicity, efficiency, and effectiveness for extracting this compound from various biological matrices, including plasma, blood, and brain tissue homogenates [2] [3]. This technique leverages the principle of disrupting protein-binding interactions and precipitating proteins through the addition of organic solvents, acids, or salts, thereby releasing protein-bound analytes into solution for subsequent analysis. The popularity of PPT in bioanalytical methods for this compound stems from its compatibility with high-throughput workflows, minimal requirement for specialized equipment, and proven effectiveness in preparing clean samples for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Protein precipitation operates on the principle of altering the solubility equilibrium of proteins in biological samples through the addition of precipitating agents. When applied to this compound extraction, this technique effectively liberates the analyte from protein-binding sites while simultaneously removing interfering proteins and phospholipids that could compromise analytical sensitivity or instrument performance. The core mechanism involves the disruption of the solvation layer surrounding protein molecules, which destabilizes their native structure and promotes aggregation and precipitation [4]. For this compound, which may be bound to plasma proteins such as albumin, this process is crucial for achieving accurate quantification of total drug concentrations.
The effectiveness of protein precipitation for this compound extraction depends on several key factors related to the physicochemical properties of both the analyte and the precipitating solvent. This compound's molecular structure, featuring a dibenzothiazepine core with a piperazinyl substituent, confers moderate hydrophobicity and basic character, with predicted pKa values around 8.83 for its amine functionalities [5]. These properties influence its solubility in various precipitation solvents and its recovery during the extraction process. Successful methods typically employ organic solvents such as acetonitrile or methanol in specific ratios to sample volume, which not only effectively precipitate proteins but also ensure sufficient solubility and stability of this compound in the resulting supernatant for subsequent analysis.
This compound (11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine) presents several analytical challenges that must be addressed through optimized sample preparation. As a secondary amine with molecular weight of 296.12 g/mol (free base), this compound exhibits moderate protein binding in biological systems and exists in equilibrium between free and bound states [6] [1]. Its metabolism primarily involves hepatic CYP3A4-mediated pathways, resulting in multiple metabolites that must be chromatographically resolved from the parent metabolite during analysis. Additionally, this compound's concentration in biological samples typically ranges from sub-ng/mL to hundreds of ng/mL, necessitating highly sensitive detection methods.
The presence of phospholipids and endogenous compounds in biological matrices, particularly in brain tissue, presents significant challenges for this compound extraction. These interferents can cause ion suppression or enhancement during mass spectrometric detection, leading to inaccurate quantification [3]. Protein precipitation effectively addresses this issue by removing a substantial portion of these interferents while maintaining high recovery of the target analyte. Furthermore, the stability of this compound during sample preparation must be considered, as improper handling or extraction conditions can lead to degradation or interconversion between quetiapine and its metabolites.
The following optimized protocol for this compound extraction from blood and plasma samples has been demonstrated to provide excellent recovery and minimal matrix effects in validated bioanalytical methods [2]:
Sample Collection and Preparation: Collect blood samples in appropriate anticoagulant-containing tubes (e.g., EDTA). Centrifuge at 2000-3000 × g for 10 minutes at 4°C to separate plasma. Alternatively, use 100 μL of whole blood if plasma separation is not feasible.
Precipitation Procedure:
Separation and Cleanup:
Concentration and Reconstitution:
This method has been validated for linearity, precision, and accuracy across concentration ranges typically encountered in pharmacokinetic studies, with demonstrated effectiveness for both plasma and whole blood samples [2].
The extraction of this compound from brain tissue requires additional homogenization steps but follows similar precipitation principles [2] [3]:
Tissue Homogenization:
Precipitation Procedure:
Cleanup and Reconstitution:
Table 1: Optimal Sample Amounts for Different Brain Regions
| Brain Region | Typical Tissue Weight | Homogenization Volume |
|---|---|---|
| Midbrain | 50-150 mg | 9× cold water |
| Prefrontal Cortex | 10-60 mg | 9× cold water |
| Whole Brain | 100-200 mg | 9× cold water |
This method has been successfully applied to various brain regions and provides reliable recovery of this compound while effectively removing the abundant phospholipids and endogenous lipophilic substances present in brain tissue that can cause ion suppression in MS analysis [3].
Optimal separation of this compound from quetiapine and other metabolites is achieved using the following chromatographic conditions [2]:
Under these conditions, this compound elutes at approximately 3.97 minutes, while O-dealkylquetiapine and quetiapine elute at 4.30 and 4.54 minutes, respectively, providing baseline separation of all analytes and minimizing potential interference from in-source fragmentation [2].
Detection and quantification of this compound are optimally performed using triple quadrupole mass spectrometry in multiple reaction monitoring (MRM) mode with the following parameters [2] [3]:
Table 2: Optimized MRM Transitions for this compound and Related Compounds
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) | Cell Exit Potential (V) |
|---|---|---|---|---|---|---|
| This compound | 296.12 | 268.10 | 150 | 100 | 30 | 10 |
| This compound | 296.12 | 213.10 | 150 | 100 | 35 | 10 |
| Quetiapine | 384.17 | 253.20 | 150 | 100 | 30 | 10 |
| Quetiapine-D8 | 392.20 | 261.20 | 150 | 100 | 30 | 10 |
The bolded Q3 ions are typically used for quantification, while the other ions serve as qualifiers to ensure proper analyte identification [2]. The mass spectrometer should be operated at unit mass resolution for both Q1 and Q3 to achieve optimal sensitivity and selectivity.
The protein precipitation method for this compound extraction has been rigorously validated according to regulatory guidelines, demonstrating excellent performance across key parameters [2]:
Table 3: Method Validation Summary for this compound in Biological Matrices
| Parameter | Blood/Plasma | Brain Tissue | Acceptance Criteria |
|---|---|---|---|
| LOD | 0.1 ng/mL | 1.0 ng/g | S/N ≥ 3 |
| LLOQ | 0.1 ng/mL | 1.0 ng/g | RSDR < 20%, Bias ± 20% |
| Linear Range | 0.1-300 ng/mL | 1-300 ng/g | r² > 0.99 |
| Precision (RSD%) | < 10% | < 10% | Intra-day & inter-day |
| Accuracy (% Bias) | < 5% | < 5% | Across QC levels |
| Extraction Recovery | > 95% | > 95% | Consistent across levels |
| Matrix Effect | Minimal suppression | Moderate suppression | IS normalized |
The method demonstrates exceptional sensitivity with limits of detection as low as 0.1 ng/mL in blood and 1.0 ng/g in brain tissue, making it suitable for quantifying this compound even at low concentrations encountered in pharmacokinetic studies [2]. The extraction recovery consistently exceeds 95% across concentration levels from 1 ng/mL to 100 ng/mL in blood and 10 ng/g to 1000 ng/g in brain tissue, indicating highly efficient analyte recovery with minimal loss during the precipitation process.
Method specificity has been demonstrated through the analysis of blank matrix samples from at least six different sources, showing no significant interfering peaks at the retention times of this compound, quetiapine, or the internal standard [2] [3]. The chromatographic separation effectively resolves this compound from potential isobaric interferences, including in-source fragmentation products of quetiapine and O-dealkylquetiapine.
Stability assessments have confirmed that this compound remains stable under various conditions relevant to the analytical procedure:
The inclusion of a stable isotope-labeled internal standard (this compound-D8) effectively compensounds for any minor variations in extraction efficiency or matrix effects, ensuring accurate quantification throughout the validated concentration range [2].
Several parameters require careful optimization to ensure robust and reproducible protein precipitation for this compound extraction:
Precipitant Selection: Acetonitrile generally provides superior protein removal efficiency (>96%) compared to methanol or acetone, while simultaneously extracting this compound with high recovery [7]. The precipitant-to-sample ratio of 3:1 (300 μL MeCN:100 μL sample) has been established as optimal for complete protein precipitation while maintaining acceptable sample dilution.
Acidification Effects: The addition of 0.1% formic acid to the reconstitution solvent enhances ionization efficiency in positive ESI mode by promoting protonation of this compound's basic nitrogen atoms. However, excessive acidification should be avoided as it may promote degradation of the analyte or adversely affect chromatographic performance.
Ultrafiltration Optimization: The use of 30-kDa molecular weight cutoff filters effectively removes residual proteins and phospholipids that may not be completely precipitated by organic solvents alone. This additional cleanup step significantly reduces matrix effects in mass spectrometric detection, particularly for complex matrices like brain tissue homogenates [2].
Ion Suppression: If significant ion suppression is observed, consider increasing the ultrafiltration centrifugation time or incorporating a phospholipid removal plate during sample preparation. Additionally, optimizing the chromatographic separation to elute this compound away from major matrix interferences can mitigate suppression effects.
Poor Recovery: Low this compound recovery may result from incomplete protein precipitation or analyte adsorption to labware. Using siliconized polypropylene tubes and ensuring adequate mixing after precipitant addition can improve recovery. Adding a small percentage of organic solvent (e.g., 5-10% methanol) to the water used in homogenization can also minimize adsorption losses.
Chromatographic Issues: Peak tailing or broadening may indicate column degradation or insufficient mobile phase pH control. This compound's basic nature benefits from mobile phases with acidic pH (2-4) to promote symmetric peak shapes. Regular column cleaning and replacement when performance deteriorates is recommended.
The following workflow diagram illustrates the complete protein precipitation procedure for this compound extraction:
Diagram 1: Complete workflow for this compound extraction using protein precipitation technique
The protein precipitation method for this compound extraction has enabled numerous applications in both basic research and clinical settings. In preclinical pharmacokinetic studies, this technique has been employed to characterize the concentration-time profiles of this compound in plasma and brain tissue following administration of quetiapine to rodent models [3]. These studies have revealed important insights into the blood-brain barrier penetration of this compound and its accumulation in cerebral tissues, helping to elucidate its potential contributions to the central nervous system effects of quetiapine therapy.
In clinical research applications, the method has supported therapeutic drug monitoring initiatives and pharmacokinetic-pharmacodynamic studies aimed at understanding the relationship between this compound concentrations and clinical outcomes. The robust and straightforward nature of protein precipitation makes it particularly suitable for high-throughput clinical applications where large numbers of samples require processing. Furthermore, the method has been adapted for simultaneous quantification of this compound alongside other psychotropic medications, such as duloxetine, facilitating drug-drug interaction studies in patients receiving combination therapy for complex psychiatric conditions [8].
The translational relevance of this compound quantification extends to investigations of its potential role in mediating the antidepressant and anxiolytic effects observed in patients treated with quetiapine. As research has demonstrated, this compound's activity at the norepinephrine transporter and 5-HT1A receptors provides a plausible mechanistic basis for these clinical effects [1]. The availability of reliable bioanalytical methods for this compound quantification thus represents an essential tool for advancing our understanding of quetiapine's complete pharmacological profile and optimizing its clinical use across various psychiatric indications.
The protein precipitation technique described in these application notes provides a robust, efficient, and reproducible method for extracting this compound from various biological matrices. The optimized protocol delivers high recovery of the analyte while effectively removing proteins and phospholipids that could interfere with subsequent LC-MS/MS analysis. With demonstrated applicability to both plasma and brain tissue samples, this method supports a wide range of research applications, from basic pharmacokinetic studies to clinical therapeutic drug monitoring.
The critical advantages of this protein precipitation approach include its technical simplicity, minimal requirement for specialized equipment, and compatibility with high-throughput workflows. When combined with the described LC-MS/MS conditions, the method achieves the sensitivity and specificity necessary for reliable this compound quantification across clinically relevant concentration ranges. As research continues to elucidate the distinctive pharmacological contributions of this compound to quetiapine's overall clinical profile, this extraction technique will remain an invaluable tool for advancing our understanding of this important antipsychotic medication and its active metabolite.
Norquetiapine (N-desalkyl quetiapine) is a pharmacologically active metabolite of the antipsychotic drug quetiapine, possessing a unique receptor binding profile that includes norepinephrine transporter inhibition and serotonin 5-HT1A partial agonism. These properties contribute to its potential antidepressant effects alongside antipsychotic activity, making it a promising therapeutic agent for the management of schizophrenia and mood disorders [1] [2]. However, the clinical utility of this compound is limited by its relatively short half-life (9-12 hours in humans), necessitating frequent dosing to maintain therapeutic plasma concentrations. This pharmacokinetic challenge often results in suboptimal patient compliance, fluctuating drug levels, and increased risk of disease relapse in chronic mental disorders requiring long-term pharmacotherapy [1].
Long-acting injectable (LAI) formulations based on biodegradable polymers represent an innovative approach to address these limitations. Poly(D,L-lactide-co-glycolide) (PLGA) has emerged as the predominant polymer matrix for developing sustained-release microspheres due to its excellent biocompatibility, biodegradability, and regulatory approval by the US Food and Drug Administration (FDA) for multiple drug products [3] [4]. PLGA undergoes hydrolysis in the body to yield lactic acid and glycolic acid, which are subsequently metabolized via the tricarboxylic acid cycle to carbon dioxide and water, ensuring safe elimination from the body without residual toxicity [3]. The controlled release kinetics of PLGA-based microspheres can maintain consistent plasma drug concentrations for extended periods ranging from weeks to months, thereby reducing dosing frequency, minimizing peak-trough fluctuations, and improving therapeutic outcomes through enhanced medication adherence [1] [5].
This application note provides comprehensive experimental protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded PLGA microspheres using the oil-in-water (o/w) emulsion-solvent evaporation method, which has been successfully demonstrated to yield microspheres with favorable encapsulation efficiency and sustained release profiles over more than 20 days [1]. The detailed methodologies described herein are designed to enable researchers in pharmaceutical development to reproducibly fabricate and evaluate long-acting injectable formulations of this compound for potential application in chronic mental illness management.
Table 1: Chemical reagents and materials required for this compound PLGA microsphere preparation
| Material | Specifications | Supplier Example | Purpose |
|---|---|---|---|
| This compound freebase | Synthesized from this compound dihydrochloride | Toronto Research Chemicals | Active pharmaceutical ingredient |
| PLGA polymer | RESOMER RG 502H (lactide:glycolide 50:50; acid end group) | Evonik Industries | Biodegradable polymer matrix |
| Polyvinyl alcohol (PVA) | MW 13,000-23,000; 87-89% hydrolyzed | Sigma-Aldrich | Emulsion stabilizer |
| Dichloromethane (DCM) | HPLC grade | Honeywell Burdick & Jackson | Organic solvent |
| Methanol or Ethanol | HPLC grade | Honeywell Burdick & Jackson | Co-solvent |
| Sodium carbonate | Anhydrous | Various suppliers | Freebase conversion |
| Deionized water | Milli-Q quality | Millipore Corporation | Aqueous phase |
Table 2: Equipment and instruments required for microsphere preparation and characterization
| Equipment Type | Specifications | Application |
|---|---|---|
| High-speed homogenizer | IKA S18N-19G at 2,800 rpm | Emulsion formation |
| Freeze dryer | Operable at -75°C | Lyophilization of microspheres |
| Scanning Electron Microscope | GEMINI LEO 1530 | Morphological analysis |
| HPLC system | Ultimate 3000 with C8 column | Drug quantification |
| Differential Scanning Calorimeter | Q2000 | Thermal analysis |
| X-ray diffractometer | Standard powder XRD | Crystallinity assessment |
The selection of appropriate PLGA characteristics is critical for achieving desired drug release profiles. PLGA 502H, with a lactide:glycolide ratio of 50:50 and inherent viscosity of 0.16-0.24 dL/g, has demonstrated optimal release kinetics for this compound, providing sustained release over approximately 20 days [1]. The monomer ratio significantly influences degradation rates, with PLGA 50:50 exhibiting the fastest degradation due to its low crystallinity and enhanced hydrophilicity [3]. The molecular weight of the polymer affects both mechanical properties and degradation kinetics, with higher molecular weight polymers generally providing more extended release profiles due to slower hydrolysis rates [3]. The drug-to-polymer ratio of 1:5 (w/w) has been successfully implemented for this compound, yielding favorable encapsulation efficiency and release characteristics [1].
The choice of this compound form is another critical consideration. While the hydrochloride salt is commercially available, the freebase form demonstrates superior encapsulation efficiency in PLGA matrices due to its higher lipophilicity and reduced aqueous solubility, which minimize drug partitioning into the external aqueous phase during emulsion formation [1]. The conversion from this compound dihydrochloride to the freebase form can be accomplished through a simple alkaline extraction process using sodium carbonate solution followed by methylene chloride extraction, yielding approximately 89% conversion efficiency [1].
The following workflow diagram illustrates the complete preparation process:
Scanning Electron Microscopy (SEM) provides critical information about the surface morphology, topography, and structural features of the prepared microspheres. For sample preparation, a small amount of lyophilized microspheres should be mounted on an aluminum stub using double-sided conductive carbon tape, then sputter-coated with a thin layer of platinum (approximately 10-15 nm thickness) using a Hummer VI sputtering device to enhance conductivity and prevent charging. Imaging should be performed at accelerating voltages between 5-15 kV with appropriate magnification (typically 500-5,000×) to visualize both overall morphology and surface details [1]. High-quality PLGA microspheres should exhibit spherical geometry, smooth surface, and minimal porosity or surface defects.
Particle size distribution can be determined by analyzing SEM images using image analysis software such as ImageJ (National Institutes of Health). A minimum of 200 particles should be measured to ensure statistical significance. The size distribution should be expressed as volume-weighted mean diameter and polydispersity index (PDI), with PDI values below 0.2 indicating a monodisperse population [6] [7]. The particle size of this compound-loaded PLGA microspheres typically ranges between 10-100 μm, with optimal injectability achieved in the 20-50 μm range [1].
Drug loading capacity and encapsulation efficiency are critical quality attributes that directly impact the therapeutic efficacy and dosing regimen of the final formulation. These parameters can be quantified using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with the following conditions:
Table 3: HPLC parameters for this compound quantification
| Parameter | Specification |
|---|---|
| Column | C8 column (100Å, 250 × 4.6 mm, 5 μm) |
| Mobile phase | Acetonitrile:phosphate buffer (pH 6.8) (60:40 v/v) |
| Flow rate | 1.5 mL/min |
| Detection wavelength | 225 nm |
| Injection volume | 20 μL |
| Column temperature | 30°C |
| Run time | 10 min |
For sample preparation, accurately weigh 5 mg of this compound-loaded PLGA microspheres and dissolve in 50 mL of 60% acetonitrile solution. Sonicate for 30 minutes to ensure complete dissolution of both polymer and encapsulated drug. Filter the solution through a 0.45 μm membrane filter before analysis. Prepare standard solutions of this compound freebase in the same solvent system at concentrations ranging from 1-100 μg/mL for calibration curve construction.
Calculate drug loading and encapsulation efficiency using the following equations:
Drug loading (%) = (Mass of drug in microspheres / Total mass of microspheres) × 100
Encapsulation efficiency (%) = (Actual drug loading / Theoretical drug loading) × 100
The this compound PLGA microspheres prepared by the o/w emulsion-solvent evaporation method typically demonstrate encapsulation efficiencies exceeding 30% [1].
Differential Scanning Calorimetry (DSC) analysis provides information about the thermal behavior and physical state of the drug within the polymer matrix. Perform DSC analysis using a calibrated instrument (e.g., TA Instruments Q2000) with 2-5 mg of sample accurately weighed into standard aluminum pans. Run a temperature ramp from 0°C to 300°C at a heating rate of 10°C/min under nitrogen purge (50 mL/min). Compare the thermograms of pure this compound freebase, blank PLGA microspheres, physical mixture, and drug-loaded microspheres. The disappearance of drug melting endotherm in the microsphere formulation indicates conversion of the drug from crystalline to amorphous state, which is desirable for enhanced dissolution and sustained release [1].
Powder X-ray Diffraction (PXRD) provides complementary crystallinity information. Analysis should be performed using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over the 2θ range of 5-40° with a step size of 0.02° and scan rate of 2°/min. The absence of characteristic crystalline peaks of this compound in the microsphere formulation confirms successful amorphization and molecular dispersion of the drug within the polymer matrix [1].
Fourier-Transform Infrared (FTIR) Spectroscopy is used to investigate potential drug-polymer interactions. Prepare samples as KBr pellets (1-2% w/w sample in KBr) and acquire spectra in the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution. The absence of new absorption bands in the microsphere formulation compared to pure components indicates no significant chemical interactions between this compound and PLGA, suggesting that physical encapsulation is the primary mechanism of incorporation [1].
The in vitro release profile of this compound from PLGA microspheres can be evaluated using the sample and separate method, which is the most widely applied technique for polymeric microparticle formulations [4]. The experimental setup should follow these parameters:
Table 4: In vitro release testing conditions for this compound PLGA microspheres
| Parameter | Specification |
|---|---|
| Release medium | Phosphate buffer (pH 7.4) with 0.1% Tween 80 |
| Temperature | 37°C ± 0.5°C |
| Agitation | Constant shaking at 50 rpm in rotary shaking bath |
| Sink conditions | Maintained throughout the study |
| Sampling intervals | 1, 4, 8, 24, 48, 72 hours, then daily for 30 days |
| Sample volume | 1 mL with equivalent medium replacement |
Accurately weigh 20 mg of this compound-loaded microspheres into a glass vial containing 20 mL of release medium pre-warmed to 37°C. At predetermined time points, withdraw 1 mL of release medium and replace with an equal volume of fresh medium to maintain sink conditions. Filter the withdrawn samples through a 0.45 μm membrane filter and analyze by HPLC using the method described in Section 4.2. The cumulative drug release should be calculated considering the dilution effect from medium replacement.
The release profile of this compound from PLGA microspheres typically exhibits a triphasic pattern characterized by: (1) an initial burst release (approximately 20-30% within first 24 hours) attributed to drug located at or near the particle surface; (2) a lag phase with reduced release rates corresponding to polymer hydration and initial degradation; and (3) a secondary release phase during bulk polymer erosion, sustaining drug release for more than 20 days [1] [4].
Accelerated release testing methods can be employed for quality control purposes and formulation screening during development. These may include elevated temperature (e.g., 45°C), altered pH conditions, or addition of organic solvents to accelerate polymer degradation and drug release kinetics. However, such methods require establishment of correlation with real-time release profiles under standard conditions [4].
Stability studies should be conducted according to ICH guidelines to evaluate the shelf-life of the final microsphere product. Long-term stability should be assessed at 25°C ± 2°C/60% RH ± 5% RH, and accelerated stability at 40°C ± 2°C/75% RH ± 5% RH. Samples should be withdrawn at 0, 1, 3, 6, 9, 12, 18, and 24 months and evaluated for changes in drug content, related substances, moisture content, particle morphology, glass transition temperature, and in vitro release profile. The lyophilized microspheres should be stored in sealed glass vials with rubber stoppers and aluminum seals under vacuum or inert atmosphere to prevent polymer degradation due to moisture uptake.
The developed this compound-loaded PLGA microspheres are designed as a long-acting injectable formulation for the management of chronic mental disorders, particularly schizophrenia and bipolar disorder. Long-acting antipsychotic formulations offer significant clinical advantages by ensuring continuous drug delivery, overcoming non-adherence, and reducing relapse rates in patient populations with limited medication compliance [1] [5]. The maintained therapeutic plasma levels achieved with long-acting formulations minimize the peak-trough fluctuations associated with conventional oral dosing, potentially reducing dose-dependent side effects while maintaining efficacy [5].
For in vivo evaluation, animal studies should be designed to establish pharmacokinetic-pharmacodynamic relationships and determine appropriate dosing intervals. The administration is typically via intramuscular or subcutaneous injection using appropriate vehicles such as sterile saline containing carboxymethyl cellulose or other suspending agents. Blood samples should be collected at predetermined time points and plasma drug concentrations determined using a validated bioanalytical method (e.g., LC-MS/MS). The in vitro-in vivo correlation (IVIVC) should be investigated using mathematical models to predict in vivo performance from in vitro release data, potentially reducing the need for extensive animal studies during formulation optimization [1] [4].
While the o/w emulsion-solvent evaporation method represents a well-established approach for this compound encapsulation, several alternative techniques may offer advantages for specific applications:
Microfluidic Technology: This method enables production of highly monodisperse microspheres with precise size control through laminar flow focusing. The RayDrop microfluidic device with 30-45 μm nozzle configuration can produce PLGA microspheres in the 1-10 μm range with exceptional monodispersity (CV < 2%) [6]. This approach offers superior reproducibility and encapsulation efficiency but may present challenges for large-scale production.
Phase Inversion Methodology: Utilizing non-toxic solvents such as glycofurol instead of traditional organic solvents like dichloromethane can reduce potential solvent-related toxicity and regulatory concerns [8]. This method involves pumping PLGA-drug solution in glycofurol through a needle surrounded by an air jacket into aqueous medium, resulting in instantaneous sphere formation via phase separation.
Spray Drying: This continuous process offers advantages for industrial-scale production but may result in broader particle size distribution and potential drug degradation due to thermal stress [6].
The protocols described in this application note provide a comprehensive framework for the preparation and characterization of this compound-loaded PLGA microspheres using the o/w emulsion-solvent evaporation method. The optimized formulation parameters, including PLGA 502H polymer, drug-polymer ratio of 1:5, and specific processing conditions, yield microspheres with favorable characteristics for long-acting injectable administration. The sustained release profile extending over 20 days, coupled with appropriate encapsulation efficiency and desirable physicochemical properties, positions this formulation as a promising alternative to conventional oral dosage forms for chronic schizophrenia management.
Future development efforts should focus on scale-up optimization, sterilization method validation (likely aseptic processing due to the sensitivity of PLGA to radiation sterilization), and comprehensive preclinical safety evaluation. Additionally, exploration of surface modification strategies to further modulate release kinetics or enable targeted delivery may enhance the therapeutic potential of this promising long-acting formulation.
Long-acting injectable (LAI) formulations are crucial in the management of chronic psychiatric disorders such as schizophrenia. They enhance therapeutic outcomes by ensuring consistent drug delivery, reducing dosing frequency, and overcoming challenges associated with poor patient compliance. Norquetiapine (NQ), a major active metabolite of quetiapine, presents a promising candidate for LAI development due to its stable pharmacokinetic and pharmacological profile. However, its relatively short half-life (9–12 hours) limits its clinical application, necessitating a sustained-release delivery system [1] [2].
Poly(D,L-lactide-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the US FDA for parenteral drug delivery. It enables sustained release of therapeutic agents over periods ranging from weeks to months [1] [3]. This document details a standardized protocol for fabricating NQ freebase-loaded PLGA microspheres using the oil-in-water (o/w) emulsion–solvent evaporation method, as described in the foundational study. The provided guidelines cover preparation, characterization, and in vitro/in vivo evaluation to aid researchers in developing effective long-acting antipsychotic formulations [1].
This compound freebase was synthesized from its dihydrochloride salt to improve its compatibility with the hydrophobic PLGA polymer and organic solvent system [1].
The microspheres are prepared using the o/w emulsion-solvent evaporation technique. The following workflow outlines the key stages of the process.
A comprehensive characterization strategy is essential to ensure the quality and performance of the microspheres. The table below summarizes the key parameters and methods used.
Table 1: Summary of Key Characterization Methods for Microspheres
| Parameter | Method / Instrument | Brief Description / Purpose |
|---|---|---|
| Surface Morphology | Scanning Electron Microscopy (SEM) | Assess surface texture (smooth/dimpled), shape, and integrity. Samples are sputter-coated with platinum prior to imaging [1] [4]. |
| Particle Size Distribution | Laser Diffraction / SEM Image Analysis | Determine the average diameter and size distribution of the microsphere population [1] [4]. |
| Drug Loading & Encapsulation Efficiency | Reverse-Phase HPLC (RP-HPLC) | Quantify the amount of drug encapsulated. Microspheres are dissolved in acetonitrile and analyzed using a C8 column with UV detection at 225 nm [1]. |
| Solid-State Characterization | Differential Scanning Calorimetry (DSC) & Powder X-Ray Diffraction (PXRD) | Identify the physical state of the drug (crystalline or amorphous) within the polymer matrix [1]. |
| Drug-Polymer Interaction | Fourier-Transform Infrared Spectroscopy (FT-IR) | Detect potential chemical interactions between this compound and PLGA [1]. |
| In Vitro Drug Release | Rotary Shaking Bath Dissolution | Evaluate release kinetics in PBS (pH 7.4) at 37°C with constant shaking at 50 rpm [1]. |
When the protocol is followed correctly, the resulting microspheres should meet the following specifications based on the research data:
Table 2: Expected Characteristics of this compound Freebase PLGA 502H Microspheres
| Characteristic | Expected Outcome | Significance / Implication |
|---|---|---|
| Entrapment Efficiency | > 30% [1] | Indicates the success of the encapsulation process. |
| Surface Morphology | Spherical particles with a smooth surface [1] | Confirms proper formation and solidification. |
| Drug State in Microspheres | Amorphous (confirmed by PXRD & DSC) [1] | The drug is molecularly dispersed in the polymer, which favors sustained release. |
| Drug-Polymer Interaction | No significant chemical interaction (confirmed by FT-IR) [1] | Suggests physical encapsulation without chemical bonding. |
| In Vitro Release Profile | Sustained release maintained for > 20 days [1] | Meets the primary goal of a long-acting formulation. |
| In Vitro-In Vivo Correlation | Good IVIVC established [1] | Confirms that in vitro release tests can predict the product's in vivo performance. |
The following factors are critical for achieving reproducible and high-quality microspheres:
This protocol outlines a robust and reproducible method for fabricating this compound-freebase-loaded PLGA microspheres using the o/w emulsion-solvent evaporation technique. The resulting formulation demonstrates sustained in vitro release over 20 days and establishes a good in vitro-in vivo correlation, confirming its potential as a long-acting injectable for the treatment of schizophrenia. By adhering to this detailed protocol, researchers can reliably produce microspheres with desired characteristics for preclinical and further development studies.
The following tables summarize the key quantitative data from in vitro studies on this compound's binding affinity and functional activity at the NET and other key targets.
Table 1: Summary of this compound's In Vitro Binding Affinities (Ki values)
| Target | This compound Ki (nM) | Quetiapine Ki (nM) | Assay Type / Notes | Citation |
|---|---|---|---|---|
| Norepinephrine Transporter (NET) | 3.4 - 12 | ~1200 - 1477 | Inhibition of [³H]-norepinephrine uptake in HEK293F cells; displacement binding with [³H]-MeNER [1] [2] | |
| Serotonin 5-HT1A Receptor | ~45 - 100 | ~480 - 5000 | Agonist activity measured via GTPγS binding assay [1] [2] | |
| Histamine H1 Receptor | 3.4 | 11 | Displacement binding [2] | |
| Muscarinic M1 Receptor | 40 | 120 | Displacement binding [2] | |
| α1B-Adrenergic Receptor | 44 | 43 | Displacement binding [2] |
Table 2: Summary of Functional Assay Results for this compound
| Functional Assay | System / Cell Line | Key Finding | Citation |
|---|---|---|---|
| NET Uptake Inhibition | HEK293F cells stably expressing human NET | IC50 of 18.8 nM; potent inhibition of norepinephrine reuptake [1] | |
| 5-HT1A Receptor Activation | CHO cells stably expressing human 5-HT1A receptors (GTPγS binding) | Partial agonist; Emax ~75% of 5-HT maximum response [1] | |
| HCN1 Channel Inhibition | Xenopus laevis oocytes expressing mouse HCN1 | IC50 of 13.9 μM; shifts voltage-dependence of activation [3] |
Here are detailed methodologies for the key in vitro assays used to characterize this compound's pharmacology.
This protocol is adapted from methods used to establish this compound as a potent NET inhibitor [1] [2].
This functional assay confirms this compound's action as a partial agonist at the 5-HT1A receptor [1].
The following diagram illustrates the key molecular targets of this compound and the resulting signaling pathways that contribute to its proposed therapeutic effects.
The in vitro data solidifies the hypothesis that this compound is not merely an inactive metabolite but a key contributor to quetiapine's therapeutic profile, particularly for mood and anxiety disorders [1] [2]. Its unique multi-receptor profile—combining potent NET inhibition, 5-HT1A partial agonism, and HCN channel modulation—distinguishes it from the parent drug and many other antipsychotics. This makes this compound a compelling structural template for the rational design of novel multimodal antidepressants.
I hope these detailed application notes and protocols are helpful for your research. Should you require further elaboration on any specific assay or analysis, please feel free to ask.
This compound is a pharmacologically active metabolite of the antipsychotic drug quetiapine that exhibits a distinct receptor binding profile from its parent compound. Unlike quetiapine, this compound demonstrates potent norepinephrine transporter (NET) inhibition and acts as a partial 5-HT1A receptor agonist, which is believed to contribute significantly to its antidepressant efficacy [1]. The 5-HT1A receptor is a Gi/o-protein coupled receptor (GPCR) that plays a crucial role in modulating neurotransmitter release and is an important target for the treatment of depression, anxiety, and schizophrenia. The GTPγS binding assay provides a direct measure of functional efficacy at G-protein coupled receptors by quantifying the activation of G-proteins following receptor stimulation, making it an ideal method for characterizing the agonistic properties of this compound at 5-HT1A receptors.
The GTPγS binding assay measures the exchange of GDP for GTP on the Gα subunit of GPCRs following receptor activation. When using the non-hydrolyzable GTP analog [³⁵S]GTPγS, the bound radionucleotide accumulates because it cannot be hydrolyzed by GTPase activity, allowing for quantification of receptor activation [2] [3]. This assay is particularly valuable for distinguishing between full agonists, partial agonists, antagonists, and inverse agonists based on their efficacy in stimulating G-protein activation [2]. For researchers investigating the mechanism of action of this compound and similar compounds, this assay provides critical functional data that complement traditional binding studies.
The pharmacological profile of this compound has been characterized through multiple studies that reveal its complex mechanism of action. Evidence indicates that this compound not only inhibits norepinephrine reuptake but also acts as a partial agonist at 5-HT1A receptors and an antagonist at multiple monoaminergic receptors [1]. This multi-receptor activity likely underlies its therapeutic effects in mood disorders and differentiates it from its parent compound quetiapine.
Research has established that the antidepressant efficacy of quetiapine is mediated, at least in part, by its active metabolite this compound, which selectively inhibits noradrenaline reuptake and functions as a partial 5-HT1A receptor agonist [1]. This combination of activities is particularly significant because 5-HT1A receptor activation has been implicated in the therapeutic effects of many antidepressant and antipsychotic drugs. The GTPγS binding assay has been instrumental in characterizing this 5-HT1A receptor agonism, providing functional evidence that supports this compound's mechanism of action.
An important consideration in studying this compound is the significant species differences in its formation and metabolism. Unlike in humans, This compound is not formed in rodents [4], which necessitates careful design of preclinical studies. This species difference means that studies administering quetiapine to rodents may not adequately replicate the clinical pharmacology observed in humans, where both quetiapine and this compound contribute to the overall therapeutic effect.
Table: Species Differences in this compound Pharmacology
| Species | This compound Formation | Implications for Research |
|---|---|---|
| Humans | Significant formation | Both quetiapine and this compound contribute to therapeutic effects |
| Rodents | Negligible formation | Studies administering only quetiapine may not reflect clinical pharmacology |
| Experimental Approach | Direct administration of this compound required in rodent models |
The GTPγS binding assay measures the initial step in GPCR activation - the exchange of GDP for GTP on the Gα subunit. When an agonist binds to a GPCR, it induces a conformational change that promotes the release of bound GDP and subsequent binding of GTP. The assay utilizes [³⁵S]GTPγS, a radioactive, non-hydrolyzable GTP analog that binds to Gα subunits but cannot be hydrolyzed back to GDP, leading to accumulation of the labeled complex that can be quantified [3]. This assay is particularly sensitive for receptors coupled to Gi/o proteins, such as 5-HT1A receptors, because these G-proteins have high affinity for GTPγS and are abundantly expressed in neural membranes [2].
The molecular mechanism of the GTPγS binding assay begins with agonist binding to the GPCR, which catalyzes the guanine nucleotide exchange on the Gα subunit. The use of [³⁵S]GTPγS creates a radiolabeled Gα-[³⁵S]GTPγS complex that is stable due to the resistance of the gamma-thiophosphate bond to hydrolysis. This prevents the reformation of the heterotrimeric G-protein complex and allows accumulation of the labeled species for measurement [3]. The amount of [³⁵S]GTPγS bound is directly proportional to the level of receptor activation, providing a quantitative measure of agonist efficacy.
Diagram 1: Molecular mechanism of GTPγS binding assay showing the sequence of events from agonist binding to signal transduction. The yellow boxes represent initial activation steps, green boxes represent GTPγS-specific processes, and blue represents downstream signaling.
Successful implementation of the GTPγS binding assay requires careful optimization of multiple parameters to achieve a robust signal-to-noise ratio. The key parameters that require optimization include:
Table: Optimization Parameters for GTPγS Binding Assay with 5-HT1A Receptors
| Parameter | Typical Range | Optimization Consideration |
|---|---|---|
| GDP Concentration | 1-50 μM | Higher concentrations reduce basal activity but may suppress agonist response |
| Mg²⁺ Concentration | 5-10 mM | Enhances G-protein activation and agonist efficacy |
| Na⁺ Concentration | 100-150 mM | Reduces basal activity for Gi/o-coupled receptors |
| Incubation Time | 60-120 min | Time to reach equilibrium binding |
| Incubation Temperature | 25-30°C | Balance between binding kinetics and protein stability |
| Membrane Protein | 5-20 μg/well | Must be within linear range for detection method |
The following protocol describes the filter plate format of the GTPγS binding assay, which provides excellent separation of bound and free ligand and is widely applicable to various membrane preparations:
Membrane Preparation: Prepare membranes expressing 5-HT1A receptors from recombinant cells or brain tissue (rat or human hippocampus) in assay buffer. Maintain membranes on ice until use [6] [2].
Reaction Mixture Assembly:
Incubation: Incubate the reaction mixture for 60-120 minutes at 25-30°C with gentle shaking to reach equilibrium.
Termination and Separation:
Detection: Measure bound radioactivity using a scintillation counter or microplate reader configured for [³⁵S] detection.
For higher throughput applications, the SPA format provides a homogeneous assay alternative that eliminates the need for separation steps [3] [5]. In this format, wheat germ agglutinin (WGA)-coated SPA beads capture membranes, and bound [³⁵S]GTPγS is detected through proximity scintillation.
Diagram 2: Experimental workflow for GTPγS binding assay showing key steps from membrane preparation to detection. The blue boxes represent core procedural steps, yellow represents compound-specific steps, and red represents termination and separation steps.
Data from GTPγS binding assays are typically expressed as specific [³⁵S]GTPγS binding, calculated by subtracting nonspecific binding (determined in the presence of unlabeled GTPγS, typically 10 μM) from total binding. Results are often normalized as percentage of maximal response to a reference full agonist (e.g., 5-HT or 8-OH-DPAT for 5-HT1A receptors) to account for inter-assay variability [6] [2].
For concentration-response experiments, data should be fitted to a sigmoidal dose-response curve using nonlinear regression to determine the EC₅₀ value (concentration producing half-maximal response) and E_max value (maximal efficacy relative to reference agonist). These parameters allow classification of test compounds as full agonists, partial agonists (like this compound), antagonists, or inverse agonists based on their efficacy and potency.
When testing this compound in the GTPγS binding assay, the expected profile is that of a partial agonist at 5-HT1A receptors. This means this compound should:
The partial agonist profile of this compound is significant therapeutically because such compounds can simultaneously activate receptors where tone is low while blocking excessive activation where tone is high, potentially resulting in a more balanced physiological effect compared to full agonists.
Table: Expected Results for this compound in 5-HT1A GTPγS Binding Assay
| Parameter | Expected Result | Interpretation |
|---|---|---|
| EC₅₀ Value | Within therapeutic concentration range | Potency at 5-HT1A receptors |
| E_max Value | 30-70% of 5-HT response | Partial agonist characteristic |
| Antagonist Blockade | Complete blockade by WAY 100635 | 5-HT1A receptor mediation |
| Basal Activity | No effect alone | Lack of inverse agonist activity |
| Comparison to Quetiapine | Greater efficacy than parent compound | Metabolite-specific activity |
The GTPγS binding assay offers several key advantages for studying this compound's 5-HT1A receptor activity:
However, researchers should also consider the limitations of this method:
Common issues encountered in GTPγS binding assays and their solutions include:
While the GTPγS binding assay provides direct evidence of G-protein activation, other functional assays can complement these findings:
For comprehensive characterization of this compound's activity, a multi-assay approach is recommended to fully understand its functional profile at 5-HT1A receptors and other molecular targets.
Hyperpolarization-activated cyclic-nucleotide-gated (HCN) channels are critical players in regulating neuronal excitability and rhythmicity. Recent evidence suggests that targeted inhibition of HCN channels, which generate the Ih current, may confer resistance against schizophrenia and depression [1]. Quetiapine, a second-generation atypical antipsychotic, is widely prescribed for these conditions, but its mechanism is not fully understood.
These application notes detail methods to investigate the effects of quetiapine and its active metabolites on HCN channels. The primary finding is that norquetiapine (NQTP), a major active metabolite of quetiapine, selectively inhibits HCN1 currents, while the parent compound quetiapine and another metabolite, 7-hydroxyquetiapine (7-OH QTP), show no significant effect [1] [2]. This protocol provides a framework for validating and expanding on these findings, which are crucial for understanding the therapeutic mechanisms of quetiapine and for designing novel HCN-targeted therapeutics.
The following table summarizes the core quantitative findings from the key study, providing a clear overview of the results for easy comparison and reference.
Table 1: Summary of Quantitative Findings on this compound Inhibition of HCN Channels
| Parameter | HCN1 | HCN2 | HCN4 | Notes |
|---|---|---|---|---|
| Inhibition by this compound | Yes | No effect | Yes (Reduced efficacy vs. HCN1) | Quetiapine and 7-OH QTP showed no effect on any isoform [1]. |
| IC₅₀ | 13.9 ± 0.8 μM | Not Applicable | Not Fully Quantified | Concentration-dependent inhibition measured for HCN1 [1] [2]. |
| Effect on Activation V₀.₅ | Shift to more hyperpolarized potentials | Not Applicable | Not Specified | Shift was concentration-dependent for HCN1 [1]. |
| Effect on Opening Kinetics | Slowed | Not Applicable | Not Specified | This compound slowed the rate of channel opening [1]. |
| Effect on Closing Kinetics | No change | Not Applicable | Not Specified | Closing kinetics were unaltered [1]. |
| State Dependence of Inhibition | Primarily from closed state | Not Applicable | Not Specified | Suggests a state-dependent binding mechanism [1]. |
| Pore Blocking | Unlikely | Not Applicable | Not Applicable | Inhibition was not sensitive to external potassium concentration [1]. |
| cNBD Dependence | Independent | Not Applicable | Not Applicable | Inhibition does not require the cyclic-nucleotide binding domain [1]. |
This section covers the preparation of channel RNA and the Xenopus laevis oocytes for expression.
This section details the electrophysiological setup and recording parameters for assessing HCN currents.
The workflow from molecular preparation to data analysis is summarized below.
The diagram below illustrates the key mechanistic effects of this compound on HCN1 channel gating.
The experimental data generated using this protocol reveals that the therapeutic effects of quetiapine in conditions like major depressive disorder, anxiety, bipolar disorder, and schizophrenia may be partially mediated by its metabolite, this compound, via the inhibition of HCN channels [1]. This represents a novel mechanism distinct from the drug's known actions on monoaminergic receptors and transporters.
The isoform selectivity of this compound—inhibiting HCN1 and HCN4 but not HCN2—is particularly significant. It suggests that selective HCN channel inhibitors can be designed, potentially avoiding side effects associated with broader pharmacological activity. The concentration-dependent shift in the voltage dependence of activation indicates that this compound acts as a gating modifier rather than a simple pore blocker, which is consistent with its lack of sensitivity to external potassium concentration [1].
Understanding the metabolic pathway is the first step in troubleshooting experiments aimed at modulating it. The following diagram illustrates the primary metabolic route for quetiapine:
As shown, the enzyme CYP3A4 is the primary target for interventions aimed at reducing the formation of this compound [1] [2].
Here are the core strategies supported by the literature, which can form the basis of your troubleshooting guides and experimental protocols.
Pharmacogenetic Inhibition: The most direct strategy is to use chemical inhibitors of CYP3A4 in experimental models.
Chemical Derivatization (Prodrug Approach): Designing dimeric prodrugs of quetiapine can alter its initial interaction with metabolic enzymes.
Utilizing Genetic Phenotypes: Leverage model systems that reflect different CYP3A4 metabolic capacities.
The table below consolidates crucial pharmacokinetic and inhibitory data for easy reference in experimental planning and data analysis.
| Parameter | Value / Information | Experimental Context / Relevance |
|---|---|---|
| Primary Metabolizing Enzyme | CYP3A4 (89% of metabolism) [2] | Target for inhibition; crucial for in vitro system selection. |
| Enzyme Inhibition | Ketoconazole, Itraconazole [2] | Standard inhibitors for positive controls in metabolic stability assays. |
| CYP3A4 Poor Metabolizer | 3.2x higher quetiapine exposure [2] | Confirm phenotype/genotype in models to observe reduced metabolism. |
| Bioavailability | ~9% (due to extensive first-pass) [2] | Baseline for measuring intervention success in in vivo studies. |
| LC-MS/MS Detection | Linear range: 0.5-500 ng/mL (Quetiapine), 0.6-600 ng/mL (this compound) [3] | Essential for validating analytical methods to quantify parent drug and metabolite. |
| hERG Channel IC₅₀ | This compound: 10.8 μM [5] [6] | Key safety pharmacology endpoint to monitor if this compound formation is not fully suppressed. |
This detailed protocol can be adapted for a troubleshooting guide or FAQ entry.
Objective: To evaluate the efficacy of a chemical compound in inhibiting the CYP3A4-mediated conversion of quetiapine to this compound in a human liver microsome (HLM) system.
Workflow:
Key Materials:
Troubleshooting Tips (FAQs):
Here are answers to some specific issues you might encounter:
Q: What are the most critical factors I should focus on to improve entrapment efficiency?
Q: My microspheres have a low yield and poor morphology. What could be wrong?
Q: Is there a way to reduce the number of experiments needed for optimization?
The following table outlines common problems and their evidence-based solutions, derived from the literature.
| Problem | Potential Cause | Suggested Solution | Supporting Data / Rationale |
|---|---|---|---|
| Rapid drug leakage into aqueous phase | Low polymer concentration or unsuitable polymer | Increase drug-to-polymer ratio; use polymers with higher hydrophobic content (e.g., Eudragit RS 100) [1]. | A study achieved 72.66% entrapment efficiency with Quetiapine Fumarate using Eudragit RS 100 and RL 100 [1]. |
| Unstable emulsion during solvent evaporation | Inefficient emulsification; incorrect surfactant type or concentration | Optimize concentration of emulsifier (e.g., SLS); ensure sufficient agitation speed [1]. | The concentration of SLS was identified as a significant factor affecting yield and entrapment efficiency in a factorial design [1]. |
| Suboptimal formulation conditions | Reliance on inefficient "trial-and-error" methods | Adopt a Quality by Design (QbD) and Design of Experiments (DoE) framework for systematic development [2] [5]. | A QbD-based study on quetiapine fumarate mucoadhesive microspheres successfully identified and optimized influential factors for high entrapment [2]. |
| Inefficient fabrication technique | Conventional methods with poor droplet control | Utilize advanced methods like microfluidic technology for monodisperse microspheres [3] [6]. | Microfluidic fabrication is noted for its high encapsulation efficiency, narrow size distribution, and small particle size [3] [5]. |
Below is a detailed methodology for preparing microspheres via the solvent evaporation method, which is widely used and referenced in the search results [2] [1]. You can use this as a baseline protocol for developing your norquetiapine formulation.
Objective: To prepare this compound-loaded microspheres using the oil-in-water (O/W) solvent evaporation technique.
Materials:
Workflow: The following diagram illustrates the key stages of the solvent evaporation method.
Detailed Steps:
For complex, multi-factor systems, a systematic approach is far superior to trial-and-error. The following diagram outlines an evidence-based DoE workflow, as exemplified in the search results [5].
I hope this structured technical guide assists you in troubleshooting and optimizing your this compound microsphere experiments. The field is also advancing with the integration of Artificial Intelligence (AI) to predict optimal formulation parameters, which may be a valuable avenue for future exploration [4] [7].
Metabolic Pathway of Quetiapine Quetiapine is primarily metabolized by hepatic cytochrome P450 enzymes into several metabolites, including the active norquetiapine (N-desalkylquetiapine) [1] [2].
Quantitative Effects of CYP3A4 Modulators CYP3A4 inhibitors significantly increase quetiapine exposure, while inducers drastically reduce it [3] [4].
| Modulator Type | Example Agent | Effect on Quetiapine Clearance (CL/F) | Effect on Plasma Cmax | Recommended Action |
|---|---|---|---|---|
| Strong Inhibitor | Ketoconazole [4] | Decreased by 84% [4] | 3.35-fold increase [4] | Reduce quetiapine dose [5]. |
| Combined Inhibitors | Paroxetine + Fluvoxamine [3] | Clearance ratio of 0.26 [3] | Data not specified | Initial dose: 4 mg/kg/day [3]. |
| Strong Inducer | Carbamazepine [4] | 7.5-fold increase [4] | Decreased by 80% [4] | Increase quetiapine dose [5]. |
Here are established methodologies for investigating these interactions in vitro and in vivo.
This protocol is used to identify metabolic enzymes and screen for potential inhibitors [4] [6].
These designs are used to confirm in vitro findings in humans [4].
Q1: Why do we monitor this compound, and how does CYP3A4 inhibition affect it? A1: this compound is an active metabolite with a distinct pharmacological profile, contributing to quetiapine's overall efficacy and side effects [1] [2]. Since this compound is formed from quetiapine via CYP3A4 and is further metabolized, CYP3A4 inhibition can lead to complex, non-linear changes in this compound levels. One in vivo study in rats showed that co-administration of the inhibitor nicardipine increased quetiapine exposure but decreased the AUC of this compound [6]. This underscores the need to monitor both the parent drug and its metabolite.
Q2: Our in vitro data shows a potential interaction, but how do we assess its clinical relevance? A2: A stepwise approach is recommended:
Q3: What are the primary analytical challenges in quantifying quetiapine and its metabolites, and how can we overcome them? A3:
1. What is the mechanistic basis for norquetiapine's anticholinergic effects? this compound, the major active metabolite of quetiapine, acts as a competitive antagonist at central and peripheral muscarinic acetylcholine receptors (mAChRs) [1] [2]. This blockade inhibits the actions of the parasympathetic nervous system. The affinity of this compound for muscarinic receptors is a critical factor, as it can lead to a range of peripheral and central side effects, distinguishing it from the parent drug [2] [3].
2. How do the anticholinergic effects of quetiapine compare to other antipsychotics? The anticholinergic burden of a drug regimen is a composite of all substances taken. Quetiapine's intrinsic affinity for muscarinic receptors is considered negligible; however, the activity of its metabolite, this compound, complicates this picture [4] [3]. Studies have classified the anticholinergic risk of quetiapine inconsistently, ranging from low to high, likely due to variable this compound levels among individuals [2]. The table below compares antipsychotics based on their documented anticholinergic propensity.
Table 1: Anticholinergic Propensity of Selected Antipsychotics
| Antipsychotic | Documented Anticholinergic Propensity | Key Mechanistic Notes |
|---|---|---|
| Clozapine | High | Strong direct muscarinic receptor antagonist [5]. |
| Olanzapine | Moderate | Associated with peripheral anticholinergic effects [5]. |
| Quetiapine | Inconsistent (Low to High) | Parent drug has low affinity; active metabolite (this compound) has significant muscarinic affinity [2]. |
| Risperidone | Low | Minimal anticholinergic effects [5]. |
| Haloperidol | Low | Included in some anticholinergic risk scales, but primarily associated with EPS [6]. |
3. What are the primary clinical manifestations of anticholinergic effects? Anticholinergic effects can be divided into peripheral and central categories. The well-known mnemonic "red as a beet, dry as a bone, blind as a bat, mad as a hatter, hot as a hare, full as a flask" encapsulates the classic toxidrome [6]. For research and monitoring, the effects are systematically categorized below.
Table 2: Clinical Manifestations of Anticholinergic Effects
| Category | Specific Symptoms & Signs | Research & Clinical Monitoring Tools |
|---|---|---|
| Peripheral Effects | Dry mouth, blurred vision, mydriasis (dilated pupils), tachycardia, constipation, urinary retention, decreased sweating [5] [1]. | Physical exam, vital signs (heart rate), bowel function logs, urinary catheter records. |
| Central Effects | Impaired memory, reduced cognitive function, confusion, agitation, delirium, hallucinations, picking at imaginary objects, fluctuating mental status [5] [1] [6]. | Confusion Assessment Method (CAM), Mini-Mental State Examination (MMSE), Delirium Symptom Interview [5]. |
1. Problem: Suspected this compound-Induced Delirium in a Preclinical or Clinical Model
2. Problem: Managing Anticholinergic Burden in a Subject on Multiple Medications
1. In Vitro Receptor Binding Assays
2. Clinical Assessment of Anticholinergic Burden
The table below summarizes the core quantitative finding from clinical case studies:
| Proposed Biomarker | Associated Risk | Key Supporting Evidence | Clinical Context |
|---|---|---|---|
| Quetiapine / Norquetiapine Plasma Concentration Ratio < 1 | Increased risk of switch to hypomania [1] | Case series of 3 patients with Bipolar II disorder; hypomania appeared 7-10 days after starting quetiapine ER monotherapy (300 mg/day) [1] | Patients were being treated for a moderate major depressive episode [1] |
This compound, an active metabolite, is thought to drive this risk due to its pharmacology. It acts as a norepinephrine reuptake inhibitor and a partial 5-HT1A antagonist, which confers antidepressant effects [1]. In vulnerable individuals, this pronounced antidepressant action can precipitate a switch to hypomania [1] [2].
For researchers aiming to replicate or validate this biomarker, the following methodology can serve as a guide, adapted from the literature [1].
To determine the plasma concentration ratio of quetiapine and this compound in patients with bipolar depression undergoing quetiapine treatment to assess the risk of switching to hypomania.
The following workflow diagram illustrates the experimental process:
Q1: Are there other clinical factors that increase the risk of quetiapine-induced hypomania? Yes. This phenomenon is complex and not solely dependent on the plasma ratio. Key risk factors include:
Q2: If the ratio is predictive, what are the potential clinical actions? This is an area of active research. Potential strategies based on the evidence include:
Q3: What are the main limitations of the current evidence?
The following diagram summarizes the proposed pharmacological relationships and clinical decision-making pathway based on the available evidence:
This research concept highlights a promising, pharmacologically rational biomarker. However, it is not yet a standardized clinical test and should be applied within a rigorous research framework.
| Component | Reported Concentration or Ratio | Context & Notes | Source |
|---|---|---|---|
| This compound (N-desalkylquetiapine) | Circulates at 2-12% of parent quetiapine concentration. | Considered pharmacologically active but unlikely to substantially contribute to primary antipsychotic effects under normal circumstances. | [1] |
| Quetiapine (Therapeutic Range) | 100 - 500 ng/mL (or µg/L) | Suggested target range for effective therapy. | [2] [3] |
| Quetiapine (Alternative Ranges) | 50-500 µg/L; 70-170 µg/L. | Other suggested target ranges cited in the literature. | [4] |
For researchers measuring this compound levels, here are methodologies from published studies.
This method from a therapeutic drug monitoring service can serve as a basis for developing an assay that includes this compound [4].
This preclinical protocol outlines how to design an experiment to study the therapeutic effects of chronic quetiapine (and by extension, its active metabolites) [5].
FAQ 1: Why is there a poor correlation between the administered dose of quetiapine and the resulting plasma concentration in my study? This is a common finding in clinical practice. The primary reason is the short plasma half-life of quetiapine (approx. 6-7 hours) and significant first-pass metabolism [4] [1]. This leads to substantial inter-individual variation. To address this:
FAQ 2: Which drug-drug interactions are most critical to control for when studying this compound levels? this compound formation is heavily dependent on the CYP3A4 pathway. The most significant interactions are with CYP3A4 inhibitors and inducers.
FAQ 3: What is the hypothesized mechanism of action for this compound, and how can I visualize it? Unlike the parent drug, this compound is thought to contribute to antidepressant effects primarily through norepinephrine transporter (NET) inhibition and acting as a partial agonist at 5-HT1A receptors [5] [7]. The following diagram illustrates the metabolic relationship and key targets.
Understanding the fundamental pharmacokinetic parameters and analytical methods is crucial for designing experiments.
Table 1: Pharmacokinetic Properties of Antipsychotics (for reference) [1] [2]
| Antipsychotic | Primary Metabolite | Active Metabolite | Key Metabolizing Enzyme | Protein Binding | Reported Therapeutic Range (if established) |
|---|---|---|---|---|---|
| Risperidone | 9-Hydroxyrisperidone (Paliperidone) | Yes | CYP2D6 | ~90% | Not firmly established [2] |
| Quetiapine | Norquetiapine | Yes | CYP3A4 | ~83% | Not available in search results |
| Clozapine | N-Desmethylclozapine | Yes | CYP1A2, CYP3A4 | >95% | 350-420 ng/mL [2] |
| Olanzapine | - | - | - | ~93% | 20-50 ng/mL [2] |
Table 2: Comparison of Bioanalytical Method Performance [3] [4] [5]
| Parameter | HPLC-UV (for Risperidone) [3] | UPLC-MS/MS (for Risperidone & 9-OH-RIS) [4] | Spectrophotometric (for Risperidone) [5] |
|---|---|---|---|
| Analyte | Risperidone | Risperidone & 9-OH-RIS | Risperidone |
| Linear Range | 4.0 - 275.0 µg/mL | 0.2 - 500.0 ng/mL | 5.0 - 40.0 µg/mL |
| LLOQ | 1.59 µg/mL | 0.2 ng/mL | - |
| Runtime | Not Specified | 2 minutes | Not Specified |
| Best Use Case | Pharmaceutical formulation quality control | High-sensitivity pharmacokinetic studies in biological fluids | Pharmaceutical formulation quality control |
The following protocols, adapted from the search results, provide a methodological foundation that can be tailored for this compound studies.
This protocol is based on the advanced qMSI-uD (quantitative Mass Spectrometry Imaging for unbound Drug determination) methodology [6].
Workflow Description:
Kp,uu = (C_brain_in_vivo / C_brain_slice) * (Cu_buffer / Cu_plasma)
Where C_brain_in_vivo is from the in vivo study, and C_brain_slice and Cu_buffer are from the brain-slice assay.This method for risperidone can be adapted for quetiapine and this compound [4].
Chromatographic Conditions:
Sample Preparation (Protein Precipitation):
Method Validation: The method must be validated for selectivity, linearity, accuracy, precision, and recovery according to FDA guidelines [4].
Q1: What are the primary factors that can influence the brain-to-plasma ratio of a drug like this compound?
Q2: Our LC-MS/MS data for this compound is highly variable. What should I check?
Table 3: LC-MS/MS Troubleshooting Guide
| Symptom | Possible Cause | Suggested Action |
|---|---|---|
| High variability in results | Inconsistent sample preparation | Ensure precise timing and vortexing during protein precipitation. Use a stable internal standard. |
| Low signal intensity | Matrix effects or ion suppression | Optimize sample clean-up. Use a stable isotope-labeled internal standard. Tune MS parameters. |
| Poor chromatography | Column degradation or mobile phase issues | Condition the column properly. Prepare fresh mobile phase regularly. |
| Inaccuracy in quantification | Calibration curve issues | Use a fresh, multi-point calibration curve. Ensure the curve covers the expected concentration range. |
Q3: How can I study regional differences in brain distribution?
Q1: What are the common off-target channels for antipsychotic drugs? While the search results do not specify norquetiapine's off-targets, they indicate that antipsychotic drugs, particularly second-generation ones, can have a range of off-target effects. Research should focus on their interactions beyond the primary dopaminergic and serotonergic receptors, which may include various ion channels and adrenergic receptors [1] [2].
Q2: Are there established assays for screening HCN channel blockers? Yes. A membrane potential-sensitive dye (MPSD) assay miniaturized for 384-well fluorescent imaging plate reader (FLIPR) systems is a validated high-throughput screening (HTS) method for identifying HCN channel modulators [3] [4]. This assay can be optimized for low well-to-well variability and is compatible with DMSO, which is common in compound libraries.
Q3: My HTS for HCN blockers has high signal variability. How can I optimize it? According to established protocols, you should check and optimize three key parameters: cell plating density, plate type, and cell recovery procedures from cryopreservation. A properly optimized assay can achieve a Z' factor > 0.7 and a coefficient of variation (CV) below 6.5%, indicating a robust screening platform [4].
For researchers investigating off-target effects on HCN channels, the following workflow provides a detailed methodology based on published HTS practices [3] [4]. The diagram below outlines the key stages.
Protocol 1: Primary High-Throughput Screening (HTS) using FLIPR
This protocol uses a membrane potential-sensitive dye (MPSD) to detect changes in cell membrane potential caused by HCN channel activity [4].
Protocol 2: Secondary Validation with Electrophysiology
Confirm the primary screen hits using a more direct, quantitative electrophysiology method [4].
The table below summarizes common experimental challenges and proposed solutions.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High well-to-well variability | Inconsistent cell density or viability | Optimize plating density and thawing procedures [4]. |
| Weak or no fluorescence signal | Dye loading issue; low channel expression | Confirm dye protocol; check functional expression with ZD7288 control [4]. |
| Poor correlation between primary screen and validation | Off-target effects in fluorescent assay | Use secondary electrophysiology (e.g., IonWorks) for direct confirmation [4]. |
| Compound interference in assay | Fluorescence quenching or intrinsic color | Run appropriate compound-only controls to detect signal interference. |
The following diagram illustrates the multi-level strategy for investigating and mitigating off-target effects like HCN channel blockade, from initial screening to lead optimization.
This compound (NQTP) is the primary active metabolite of the antipsychotic drug quetiapine (QTP). The following table summarizes key physicochemical and pharmacokinetic differences that are critical for designing metabolic stability assays.
| Property | Quetiapine (QTP) | This compound (NQTP) | Experimental Implication |
|---|---|---|---|
| pKa | Lower [1] | Higher [1] | Impacts ionization, solubility, and extraction efficiency during sample preparation. |
| Metabolic Stability in Rat Liver Microsomes | Lower [1] | Higher [1] | NQTP is more slowly metabolized, indicating a lower intrinsic clearance (CLint) compared to QTP. |
| Log D | Similar Log P, but different Log D [1] | Optimal Log D [1] | Influences partitioning behavior and can affect LC-MS/MS analysis conditions. |
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2D6 (minor) [2] [3] [4] | Information not specified in search results | Incubations should use systems enriched with CYP3A4; use ketoconazole as a specific inhibitor control [2] [3]. |
| Absolute Oral Bioavailability (in rats) | 0.63% [1] | 15.6% [1] | Suggests NQTP has less first-pass metabolism, consistent with its higher metabolic stability. |
Here is a generalized and detailed protocol for assessing metabolic stability, adapted from standard microsomal incubation procedures [5] [6].
Reagent Preparation
Incubation Setup
Reaction Initiation & Termination
Sample Analysis
The following diagram illustrates the core experimental workflow and key decision points.
Q1: Our data shows very low depletion of this compound in the assay. Is this expected? Yes, this is consistent with published findings. This compound demonstrates higher metabolic stability in liver microsomes compared to quetiapine [1]. If the depletion is too low for accurate rate calculation, you can:
Q2: How can we identify the metabolites formed from this compound? For comprehensive metabolite profiling, use high-resolution mass spectrometry (HRMS) with untargeted data acquisition [2] [7].
Q3: We are investigating drug-drug interactions. Which inhibitors are most relevant for this compound? While specific studies on this compound are limited, its parent drug quetiapine is predominantly metabolized by CYP3A4/5 [2] [3] [4]. Therefore, the most relevant inhibitor to use as a control in your assays is ketoconazole (a strong CYP3A4 inhibitor) [2] [3]. CYP2D6 plays a minor role, so inhibitors like quinidine may have a limited effect [2] [3]. A clinical study also found that the calcium channel blocker nicardipine can inhibit quetiapine metabolism, suggesting another potential interaction point [8].
Q4: Why might our microsomal stability data under-predict the in vivo clearance? This is a common observation. Microsomal systems have limitations [5]:
The table below summarizes the key comparative data between Quetiapine (QTP) and Norquetiapine (NQTP) [1] [2].
| Property | Quetiapine (QTP) | This compound (NQTP) | Inference |
|---|---|---|---|
| pKa | Information missing | Information missing | NQTP has a higher pKa [1] [2]. |
| Solubility | Information missing | Information missing | NQTP has higher solubility [1] [2]. |
| Metabolic Stability (Liver Microsomes) | Information missing | Information missing | NQTP has higher stability [1] [2]. |
| log P / log D | Similar log P [1] [2] | Similar log P; more optimal log D [1] [2] | NQTP has a more optimal distribution coefficient [1] [2]. |
| Cmax (Oral administration) | Lower [1] [2] | Higher [1] [2] | NQTP achieves higher peak serum concentrations [1] [2]. |
| AUC0–∞ (Oral administration) | Lower [1] [2] | Larger [1] [2] | Systemic exposure is greater with direct NQTP administration [1] [2]. |
| Absolute Oral Bioavailability | 0.63% [1] [2] | 15.6% [1] [2] | NQTP's bioavailability is ~25 times higher [1] [2]. |
| Brain-to-Plasma Ratio | Lower [1] [2] | Greater [1] [2] | Direct NQTP administration results in better brain distribution [1] [2]. |
This compound possesses a distinct receptor binding profile that may explain the broad clinical efficacy of quetiapine therapy, particularly for depressive and anxiety symptoms [3].
| Target | Quetiapine (QTP) Affinity (Ki, nM) | This compound (NQTP) Affinity (Ki, nM) | Pharmacological Implication |
|---|---|---|---|
| NET (Norepinephrine Transporter) | Inactive [3] | 38.9 nM [3] | NQTP is a potent NET inhibitor, contributing to antidepressant effects [3]. |
| 5-HT1A Receptor | Moderate affinity, partial agonist (47% efficacy) [3] | Higher affinity, partial agonist (75% efficacy) [3] | NQTP's strong 5-HT1A agonism is linked to anxiolytic and antidepressant effects [3]. |
| D2 Receptor | Moderate affinity [3] | Slightly higher affinity than QTP [3] | Contributes to antipsychotic efficacy [3]. |
| 5-HT2A Receptor | Moderate affinity [3] | Substantially higher affinity [3] | Contributes to antipsychotic efficacy and may improve tolerability [3]. |
| H1 Receptor | High affinity [3] | Even higher affinity [3] | May be associated with increased sedative effects [3]. |
| α1 Adrenergic Receptor | High affinity [3] | Much lower affinity [3] | NQTP is less likely to cause orthostatic hypertension [3]. |
For researchers looking to replicate or design studies, here are the core methodologies from the cited literature.
The metabolic pathway and key pharmacological actions are summarized below.
The distinct profiles of QTP and NQTP open several promising research avenues:
This compound is an active metabolite of the antipsychotic drug quetiapine. Its proposed antidepressant effect is distinct from both its parent drug and traditional antidepressants, as it involves a multi-receptor profile [1].
The table below summarizes the key pharmacological targets of this compound that are believed to contribute to its antidepressant action.
| Pharmacological Target | Action of this compound | Postulated Antidepressant Effect |
|---|---|---|
| Norepinephrine Transporter (NET) | Potent inhibition [1] | Increases synaptic norepinephrine levels; effect similar to some traditional antidepressants like desipramine [1]. |
| Serotonin 5-HT1A Receptor | Partial agonist [1] | May alleviate anxiety and depression; a mechanism shared by some newer antidepressants [2]. |
| Serotonin 5-HT2C Receptor | Antagonist [1] | Potential disinhibition of dopamine and norepinephrine release in the prefrontal cortex. |
| Histamine H1 Receptor | Antagonist [3] [4] | Primarily linked to sedative side effects. |
| Adrenergic α2 Receptor | Antagonist [1] | May increase norepinephrine release. |
This multi-target mechanism is a key differentiator. While Traditional antidepressants (like SSRIs) primarily increase synaptic serotonin, and Quetiapine itself acts mainly as a broad receptor antagonist, this compound combines several actions, most notably the potent inhibition of norepinephrine reuptake [1].
Research using computational biology and network pharmacology suggests that quetiapine (and by extension, this compound) may influence depression through specific signaling pathways.
The diagram below outlines the workflow and key findings from a computational study that investigated quetiapine's bidirectional effects on bipolar depression and mania [4].
Figure 1: Workflow and findings from a network pharmacology study on quetiapine's mechanisms [4].
This study proposed that the antidepressant effect might be linked to the modulation of the MAPK signaling pathway and the PI3K-AKT insulin signaling pathway by targeting core proteins like Brain-Derived Neurotrophic Factor (BDNF) [4].
When interpreting this information, please keep the following in mind:
The table below summarizes the known receptor binding affinities (Ki values) for quetiapine and its active metabolite, norquetiapine. A lower Ki value indicates a higher affinity for the receptor [1] [2].
| Receptor | Quetiapine Ki (nM) | This compound Ki (nM) | Clinical Correlation |
|---|---|---|---|
| H1 Histamine | 6.9 [2] | Information Missing | Sedation, weight gain [1] [2] |
| α1 Adrenergic | 22 [2] | Information Missing | Orthostatic hypotension [2] |
| M1 Muscarinic | 37 [2] | Information Missing | Information Missing |
| D2 Dopamine | 380 [2] | Information Missing | Antipsychotic efficacy; low EPS risk due to fast dissociation ("hit-and-run") [3] [2] |
| 5-HT1A Serotonin | 390 [2] | Information Missing | Antidepressant & anxiolytic effects (partial agonist) [3] [2] |
| 5-HT2A Serotonin | 640 [2] | Information Missing | Antipsychotic efficacy (antagonist) [2] |
| D1 Dopamine | 990 [2] | Information Missing | Information Missing |
| 5-HT2C Serotonin | 1840 [2] | Information Missing | Information Missing |
| D4 Dopamine | 2020 [2] | Information Missing | Information Missing |
| α2A Adrenergic | 2900 [2] | Information Missing | Information Missing |
| Norepinephrine Transporter (NET) | Information Missing | High affinity (Inhibitor) [3] | Antidepressant activity [3] |
This compound has a distinct receptor profile. It is a potent norepinephrine reuptake inhibitor (NRI) and a partial agonist at the 5-HT1A receptor, which are believed to mediate its antidepressant effects [3].
While direct this compound occupancy data is lacking, a key PET study illustrates how the pharmacokinetics of different quetiapine formulations translate into brain D2 receptor occupancy [4].
Experimental Protocol [4]:
The results from this study are summarized in the following diagram:
This study demonstrates that the lower Cmax of the XR formulation results in significantly lower peak D2 occupancy compared to the IR formulation [4]. The clinical implication is that lower peak D2 occupancy is associated with reduced early sedation, allowing for faster dose titration [5]. Furthermore, the transient nature of high D2 occupancy (rapid dissociation) is thought to explain quetiapine's low risk of extrapyramidal side effects (EPS) [6] [3].
For research purposes, here are detailed protocols for the core methodologies cited:
1. PET Study for D2 Receptor Occupancy [4]
Occupancy (%) = (1 - BP_{drug}/BP_{baseline}) * 100.2. Receptor Binding Affinity Assays [1]
The available data, while indirect, provides a strong mechanistic foundation:
| Feature | Quetiapine (Parent Drug) | Norquetiapine (N-Desalkylquetiapine) | 7-Hydroxyquetiapine |
|---|---|---|---|
| Key Pharmacodynamic Activities | Antagonist at 5-HT2A, D2, H1, and α1/α2 adrenergic receptors [1] [2] | Potent Norepinephrine Transporter (NET) inhibitor [3] [4] [2]; Partial agonist at 5-HT1A receptors [3] [4] [2]; Antagonist at 5-HT2C, 5-HT7, H1, and M1 muscarinic receptors [3] [2] | Considered a major active metabolite, but detailed receptor binding profile is not prominently specified in the available literature [5]. |
| Affinity for NET (Ki) | ~1,290 nM [2] | ~12 nM [2] | Information not available in searched sources. |
| Affinity for 5-HT1A (Ki) | ~250 nM [2] | ~40 nM [2] | Information not available in searched sources. |
| Proposed Clinical Role | Primary mediator of antipsychotic efficacy [1] | Putative primary mediator of antidepressant and anxiolytic efficacy [3] [4] [2] | Contributes to overall activity; one source suggests its pharmacological profile is similar to the parent drug [5]. |
| Other Molecular Targets | - | HCN1 Channel Inhibitor [6]; hERG Channel Inhibitor [7] | Information not available in searched sources. |
The distinct profiles of these metabolites were established through standardized preclinical experimental protocols.
The key data on receptor affinity and transporter inhibition were typically obtained through the following methods:
The antidepressant-like activity of this compound was confirmed in animal models with translational relevance:
Quetiapine is primarily metabolized in the liver by the cytochrome P450 system, mainly by CYP3A4 [8] [9]. The relationship between the metabolic pathways and the primary pharmacological roles of the products can be visualized as follows:
The quantitative presence of these metabolites after a single dose of quetiapine provides context for their relative contribution:
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels represent a unique family of voltage-gated ion channels that open in response to membrane hyperpolarization rather than depolarization. These channels are crucial for regulating neuronal excitability, cardiac pacemaker activity, and various physiological processes including sleep-wake cycles, learning, and memory. The four known isoforms (HCN1-4) display distinct tissue distributions and biophysical properties: HCN1 shows fast activation kinetics and weak cyclic nucleotide sensitivity; HCN2 and HCN4 display slower activation with stronger modulation by cAMP; while HCN3 shows minimal cAMP sensitivity [1]. In the context of psychiatric disorders and pain pathways, HCN channels have emerged as promising therapeutic targets, with substantial evidence linking HCN1 dysfunction to depression, anxiety, and neuropathic pain states [2] [3] [4].
This compound (N-Desalkylquetiapine) is the primary active metabolite of the atypical antipsychotic quetiapine, which is commonly prescribed for schizophrenia, major depressive disorder, bipolar disorder, and other psychological conditions [2]. Unlike the parent compound, this compound exhibits a multifaceted pharmacological profile that includes norepinephrine reuptake inhibition, partial 5-HT1A receptor agonism, and antagonism at various serotonin, adrenergic, and histamine receptors [5]. Recent research has revealed that this compound also functions as a selective HCN channel inhibitor, potentially contributing to its therapeutic efficacy in mood disorders [2] [6]. This guide provides a comprehensive comparison of this compound's HCN channel inhibition profile against other HCN-targeting compounds, with detailed experimental data to support research and development applications.
This compound (molecular weight: 295.41 g/mol, CAS No.: 5747-48-8) possesses the chemical formula C₁₇H₁₇N₃S and represents a structural derivative of quetiapine through N-dealkylation metabolism [5]. This metabolic transformation significantly alters its receptor binding profile compared to the parent compound, enhancing its affinity for noradrenergic targets while introducing HCN channel modulation capabilities. The compound appears as a white to yellow solid with good solubility in DMSO (100 mg/mL, 338.51 mM) [5].
Beyond its HCN channel activity, this compound exhibits a complex polypharmacology that likely contributes to its overall therapeutic effects. The table below summarizes its key receptor interactions and binding affinities (Ki values):
| Target | Ki Value (nM) | Type of Interaction |
|---|---|---|
| Norepinephrine Transporter (NET) | 58 | Reuptake inhibition |
| 5-HT₁A Receptor | 45 | Partial agonist |
| 5-HT₂A Receptor | 48 | Antagonist |
| 5-HT₂C Receptor | 107 | Antagonist |
| 5-HT₇ Receptor | 76 | Antagonist |
| H₁ Receptor | 3.5 | Antagonist |
| α₁ Adrenergic Receptor | 144 | Antagonist |
| α₂ Adrenergic Receptor | 237 | Antagonist |
| D₂ Receptor | 196 | Antagonist |
Data compiled from MedChemExpress [5]
This diverse receptor profile distinguishes this compound from selective HCN inhibitors and contributes to its clinical utility in mood disorders. The combination of HCN1 inhibition with noradrenergic and serotonergic modulation represents a unique mechanism of action that may underlie its efficacy in treatment-resistant depression [2] [5].
The primary methodology for assessing this compound's effects on HCN channels involved two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes expressing mouse HCN channels [2] [6]. The experimental workflow encompassed several standardized procedures:
Other studies investigating HCN channel inhibitors have employed patch-clamp electrophysiology in heterologous expression systems:
The following diagram illustrates the key methodological workflow for HCN channel inhibition studies:
Comprehensive electrophysiological characterization reveals that this compound demonstrates marked selectivity among HCN channel isoforms. The table below summarizes the quantitative inhibition data for this compound compared to other HCN channel inhibitors:
| Compound | HCN1 IC₅₀ | HCN2 IC₅₀ | HCN4 IC₅₀ | Selectivity Ratio | Key Characteristics |
|---|---|---|---|---|---|
| This compound | 13.9 ± 0.8 μM | No significant effect | Reduced efficacy vs HCN1 | HCN1 > HCN4 > HCN2 | Selective HCN1 inhibition, closed-state block |
| Ivabradine | 2.7 μM* | 1.5 μM* | 20.6 μM* | HCN2 > HCN1 > HCN3 > HCN4 | Non-selective, bradycardic effects |
| MSD-2 | 11.2 μM | 23 nM | 1.8 μM | HCN2 selective (490x vs HCN1) | Highly selective HCN2 inhibition |
| ZD7288 | Not specified | Not specified | Not specified | Broad-spectrum HCN blocker | Non-selective, research tool compound |
| MEL55A | ~2-5 μM* | ~2-5 μM* | >20 μM* | HCN1/HCN2 > HCN4 | Dual HCN1/HCN2 selectivity |
Data compiled from multiple sources: this compound [2] [6]; ivabradine and MSD-2 [7]; MEL55A [4]. Note: Values marked with asterisk () are approximate based on available data.*
This compound's HCN1 selectivity is particularly noteworthy. At 30 μM concentration, this compound produces a significant hyperpolarizing shift in the voltage-dependence of HCN1 activation (ΔV₁/₂ = -15.4 ± 1.2 mV at maximum effect) while having minimal effect on HCN2 channels and intermediate effects on HCN4 [2] [6]. The inhibition follows a concentration-dependent relationship with a Hill coefficient of 4.2 ± 0.1, suggesting positive cooperativity in binding [2].
The mechanism of this compound's HCN channel inhibition has been characterized through detailed electrophysiological studies:
The following diagram illustrates this compound's proposed mechanism of HCN1 channel inhibition:
The HCN1-selective inhibition by this compound has significant therapeutic implications, particularly for mood and anxiety disorders:
This compound occupies a unique position among HCN channel inhibitors due to its balanced polypharmacology:
This compound serves as both a metabolite of clinical interest and a valuable research tool for understanding HCN1 channel function:
This compound represents a unique HCN channel modulator with distinct isoform selectivity favoring HCN1 over HCN2 and HCN4. Its mechanism of action involves closed-state dependent inhibition that hyperpolarizes the voltage-dependence of HCN1 activation and slows channel opening kinetics. The 13.9 μM IC₅₀ for HCN1 places it in the medium potency range among HCN inhibitors, but its clinical relevance stems from the combination of HCN1 blockade with complementary monoaminergic activities.
Irritant;Health Hazard